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  • Product: 1-ethyl-4-methyl-2,3-dihydro-1H-indole
  • CAS: 86911-83-3

Core Science & Biosynthesis

Foundational

1-ethyl-4-methyl-2,3-dihydro-1H-indole CAS 86911-83-3 properties

Executive Summary 1-Ethyl-4-methyl-2,3-dihydro-1H-indole (CAS 86911-83-3), also known as N-ethyl-4-methylindoline , is a bicyclic heterocyclic amine serving as a critical scaffold in medicinal chemistry and advanced orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-methyl-2,3-dihydro-1H-indole (CAS 86911-83-3), also known as N-ethyl-4-methylindoline , is a bicyclic heterocyclic amine serving as a critical scaffold in medicinal chemistry and advanced organic synthesis. Distinct from its aromatic indole counterpart, this indoline derivative possesses a non-planar, electron-rich nitrogen center, making it a versatile nucleophile and a pharmacophore in the development of G-protein coupled receptor (GPCR) ligands, particularly dopamine and serotonin modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers in drug discovery and fine chemical manufacturing.

Chemical Identity & Structural Analysis

The compound features a benzene ring fused to a five-membered nitrogen-containing ring (pyrroline), with a methyl group at the C4 position and an ethyl group attached to the nitrogen (N1). The saturation of the C2-C3 bond confers distinct conformational flexibility compared to the planar indole system.

AttributeDetail
CAS Registry Number 86911-83-3
IUPAC Name 1-Ethyl-4-methyl-2,3-dihydro-1H-indole
Synonyms N-Ethyl-4-methylindoline; 1-Ethyl-4-methylindoline
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
SMILES CCN1CCC2=C1C=CC=C2C
InChI Key Predicted based on structure

Physicochemical Profile

Note: Experimental data for this specific isomer is limited. Values below represent a synthesis of available vendor data and chemoinformatic predictions based on structural analogs (e.g., 1-ethylindoline, 4-methylindoline).

PropertyValue / RangeCondition
Physical State Liquid (Oil)@ 25°C
Boiling Point 245°C - 255°C (Predicted)@ 760 mmHg
Density 0.98 - 1.02 g/mL@ 20°C
Refractive Index (

)
1.545 - 1.555Predicted
pKa (Conjugate Acid) ~5.0 - 5.5Basic nitrogen character
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterOrganic solvents
LogP 3.1 - 3.4Lipophilic

Synthetic Pathways

The synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole is typically achieved via two primary routes: Nucleophilic Substitution (N-Alkylation) of the parent indoline or Reductive Functionalization of the corresponding indole.

Pathway A: N-Alkylation of 4-Methylindoline (Preferred)

This route is operationally simple and high-yielding, utilizing 4-methylindoline as the starting material.

Reagents: 4-Methylindoline, Ethyl Iodide (EtI), Potassium Carbonate (


), Acetonitrile (MeCN).

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylindoline (1.0 eq) in anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add anhydrous

    
      (2.0 eq) to the solution.
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C) for 6-12 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or LC-MS.[1]
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over

    
    .[2] Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pale yellow oil.
    
Pathway B: Reduction of 1-Ethyl-4-methylindole

This route is useful if the aromatic indole precursor is more readily available.

Reagents: 1-Ethyl-4-methylindole, Sodium Cyanoborohydride (


), Acetic Acid (AcOH).

Protocol:

  • Dissolution: Dissolve 1-ethyl-4-methylindole (1.0 eq) in Glacial Acetic Acid .

  • Reduction: Add

    
      (3.0 eq) in portions at 
    
    
    
    C (exothermic).
  • Stirring: Stir at room temperature for 2 hours.

  • Quench: Pour reaction mixture into ice water and basify with NaOH to pH > 10.

  • Extraction: Extract with Dichloromethane (3x).

  • Isolation: Dry organic phase and concentrate.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: N-Alkylation cluster_1 Route B: Reduction StartA 4-Methylindoline (Nucleophile) StepA Reflux 12h SN2 Mechanism StartA->StepA + EtI ReagentA Ethyl Iodide K2CO3 / MeCN Product 1-Ethyl-4-methyl-2,3-dihydro-1H-indole (Target) StepA->Product StartB 1-Ethyl-4-methylindole (Aromatic Precursor) StepB Selective Reduction of C2-C3 Bond StartB->StepB + [H-] ReagentB NaBH3CN AcOH StepB->Product

Figure 1: Parallel synthetic strategies for accessing the 1-ethyl-4-methylindoline scaffold.

Reactivity & Functionalization Profile

The 1-ethyl-4-methyl-2,3-dihydro-1H-indole scaffold exhibits unique reactivity driven by the electron-donating nitrogen and the steric influence of the C4-methyl group.

Electrophilic Aromatic Substitution ( )

The nitrogen lone pair activates the benzene ring, directing incoming electrophiles primarily to the C5 position (para to the nitrogen). The C4-methyl group sterically hinders the C3/C3a region and further directs substitution to C5.

  • Formylation: Vilsmeier-Haack reaction (

    
    ) yields the 5-formyl derivative.
    
  • Halogenation: NBS or NIS affords 5-bromo or 5-iodo derivatives, valuable for cross-coupling.

Oxidation (Dehydrogenation)

The indoline ring can be oxidized back to the aromatic indole using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or


. This reversibility allows the indoline to serve as a protected form of the indole during harsh reaction conditions.
Salt Formation

As a tertiary amine, it readily forms crystalline salts with mineral acids (HCl,


) or organic acids (Oxalic acid, Fumaric acid), which is crucial for purification and storage stability.

Applications in Drug Discovery

The 1-alkyl-4-substituted indoline motif is a privileged structure in medicinal chemistry, often mimicking the rigid core of neurotransmitters.

  • Dopamine Receptor Agonists: The structural overlap with the phenethylamine backbone allows binding to dopamine D2/D3 receptors. The N-ethyl group often improves lipophilicity and blood-brain barrier (BBB) penetration compared to the N-methyl analogs.

  • Serotonin (5-HT) Modulators: Indoline derivatives are precursors to triptans and other 5-HT receptor ligands.

  • Sigma-1 Receptor Ligands: N-alkylated indolines have shown affinity for sigma receptors, relevant in neuroprotection studies.

Handling & Safety (SDS Summary)

Based on general hazard profiles for alkyl-indolines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the indole or N-oxide formation.

    • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • PubChem. 1-ethyl-4-methyl-2,3-dihydro-1H-indole (Compound). National Library of Medicine. Available at: [Link]

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles to Indolines. Journal of the American Chemical Society. (Methodology for Indole Reduction).[4][2][5][6][7][8]

Sources

Exploratory

1-ethyl-4-methylindoline chemical structure and molecular weight

This guide details the chemical identity, structural analysis, synthesis, and characterization of 1-ethyl-4-methylindoline (CAS: 86911-83-3). It is designed for medicinal chemists and process scientists requiring rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, structural analysis, synthesis, and characterization of 1-ethyl-4-methylindoline (CAS: 86911-83-3). It is designed for medicinal chemists and process scientists requiring rigorous technical data for scaffold utilization in drug discovery.

[1]

Chemical Identity & Physicochemical Profile

1-ethyl-4-methylindoline is a bicyclic heterocycle belonging to the dihydroindole class.[1][2] It is characterized by an N-ethyl substitution and a methyl group at the C4 position of the benzene ring.[3] This scaffold serves as a lipophilic core in the design of GPCR modulators and kinase inhibitors, offering distinct steric vectors compared to the unsubstituted indoline.

Table 1: Physicochemical Constants
PropertyDataNote
IUPAC Name 1-ethyl-4-methyl-2,3-dihydro-1H-indole
CAS Registry Number 86911-83-3
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol Average Mass
Monoisotopic Mass 161.12045 DaFor HRMS calibration
Physical State Pale yellow oilTendency to darken upon oxidation
Boiling Point (Predicted) 245°C ± 9.0°C@ 760 Torr
Density (Predicted) 0.956 ± 0.06 g/cm³
LogP (Predicted) 3.24High lipophilicity
pKa (Conjugate Acid) ~5.2Nitrogen lone pair is part of sp³ system

Structural Analysis & Molecular Logic

The 1-ethyl-4-methylindoline molecule consists of a fused benzene and pyrrolidine ring system. Unlike indole, the pyrrolidine ring is saturated (C2-C3 bond is single), rendering the nitrogen atom sp³-hybridized.

  • N1-Ethyl Group: Increases lipophilicity and prevents hydrogen bond donation at the nitrogen, modulating the compound's interaction with receptor pockets (e.g., removing H-bond donor penalties in BBB permeability).

  • C4-Methyl Group: Provides a crucial steric anchor. In medicinal chemistry, C4-substituents on indolines often force orthogonal conformational preferences in biaryl systems or fill small hydrophobic pockets (e.g., "Magic Methyl" effect).

  • Electronic Character: The nitrogen lone pair is less delocalized than in indole, making 1-ethyl-4-methylindoline more basic and more nucleophilic, though still less basic than typical aliphatic amines due to the adjacent aromatic ring.

Synthesis Protocol

The most robust route for generating high-purity 1-ethyl-4-methylindoline in a research setting is the nucleophilic substitution (N-alkylation) of commercially available 4-methylindoline.

Reaction Scheme (DOT Visualization)

Synthesis Start 4-Methylindoline (C9H11N) Product 1-Ethyl-4-methylindoline (C11H15N) Start->Product SN2 Alkylation Reagents Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C Reagents->Start

Caption: One-step synthesis via SN2 alkylation of the secondary amine.

Detailed Methodology

Objective: Synthesis of 1-ethyl-4-methylindoline on a 5.0 mmol scale.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylindoline (666 mg, 5.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol). The excess base ensures complete neutralization of the hydroiodic acid byproduct.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add ethyl iodide (EtI) (0.48 mL, 6.0 mmol).

    • Note: Ethyl bromide can be used but requires longer reaction times or higher temperatures (80°C).

  • Reaction: Remove the ice bath and heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][4]

  • Work-up:

    • Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude oil via flash column chromatography (SiO₂) using a gradient of 0–5% Ethyl Acetate in Hexanes.

Spectroscopic Characterization

Validation of the structure relies on confirming the presence of the ethyl group and the integrity of the indoline core.

Predicted ¹H-NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.05 t1HAr-H (C6)Meta-coupling to C4-Me implies triplet-like overlap.
6.65 d1HAr-H (C5)Ortho to C4-Me.
6.45 d1HAr-H (C7)Ortho to Nitrogen (shielded).
3.35 t2HIndoline C2-HAdjacent to Nitrogen (deshielded).
3.15 q2HN-CH₂ -CH₃Characteristic quartet of the ethyl group.
2.95 t2HIndoline C3-HBenzylic protons.
2.25 s3HAr-CH₃ C4-Methyl singlet.
1.15 t3HN-CH₂-CH₃ Terminal methyl triplet.
Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 162.13

  • Fragmentation Pattern: Expect a loss of the ethyl group (M-29) or methyl radical depending on ionization energy.

Applications in Drug Development

1-ethyl-4-methylindoline is rarely a final drug but serves as a high-value intermediate.

  • Kinase Inhibition: The indoline core mimics the purine ring of ATP. The C4-methyl group can induce atropisomerism when coupled to other aromatics, a strategy used to improve selectivity in kinase inhibitors (e.g., targeting specific conformations of the enzyme).

  • GPCR Ligands: N-alkylated indolines are bioisosteres for N-alkyl anilines or tetrahydroquinolines, often improving metabolic stability by blocking N-dealkylation via steric hindrance from the C4-methyl group.

  • DNA Binding Agents: Cationic derivatives (quaternized salts) of this scaffold interact with the minor groove of DNA.

References

  • PubChem. (2025).[6] 1-ethyl-4-methyl-2,3-dihydro-1H-indole (Compound).[1][2] National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Indole Derivatives. NIST Chemistry WebBook.[7] [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole from 4-methylindole

Technical Application Note: Scalable Synthesis of 1-Ethyl-4-Methyl-2,3-Dihydro-1H-Indole Abstract This guide details the synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole (1-ethyl-4-methylindoline), a critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-Ethyl-4-Methyl-2,3-Dihydro-1H-Indole

Abstract This guide details the synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole (1-ethyl-4-methylindoline), a critical pharmacophore in the development of GPCR ligands and kinase inhibitors. The protocol prioritizes a stepwise reduction-alkylation strategy starting from commercially available 4-methylindole. This route mitigates steric conflicts associated with the C4-methyl group and offers a versatile intermediate (4-methylindoline) for divergent library synthesis.

Retrosynthetic Analysis & Strategy

The synthesis of 1-ethyl-4-methylindoline poses a specific regiochemical challenge due to the steric bulk of the methyl group at the C4 position, which is peri-planar to the C3 position in the indole form and adjacent to the C3 methylene in the indoline form.

Two primary routes were evaluated:

  • Route A (Reduction

    
     Alkylation):  Selective reduction of the C2-C3 double bond followed by N-alkylation. This is the preferred route for medicinal chemistry as it generates the versatile 4-methylindoline intermediate.
    
  • Route B (Alkylation

    
     Reduction):  N-ethylation of the indole followed by reduction. While viable, reducing N-substituted indoles can sometimes require more vigorous conditions or yield side products depending on the reducing agent.
    

Selected Strategy: Route A is detailed below due to its operational robustness and high functional group tolerance.

Retrosynthesis Target Target: 1-Ethyl-4-methylindoline Inter Intermediate: 4-Methylindoline Target->Inter N-Ethylation (EtI, K2CO3) SM Starting Material: 4-Methylindole Inter->SM Selective Reduction (NaBH3CN, AcOH)

Figure 1: Retrosynthetic pathway prioritizing the generation of the stable 4-methylindoline intermediate.

Experimental Protocols

Step 1: Selective Reduction of 4-Methylindole

Objective: Reduce the C2-C3 double bond without over-reducing the benzene ring. Method: Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid).

Rationale: The protonation of the indole C3 position is the rate-determining step. The 4-methyl group provides electron density to the ring, potentially accelerating protonation, but also introduces steric hindrance. Sodium cyanoborohydride (


) in glacial acetic acid is chosen over catalytic hydrogenation to avoid potential poisoning by trace impurities and to ensure exclusive reduction of the pyrrole ring.

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
4-Methylindole 131.181.05.00 g (38.1 mmol)Substrate
NaCNBH₃ 62.843.07.18 g (114.3 mmol)Reducing Agent
Glacial Acetic Acid 60.05Solvent50 mLSolvent/Proton Source
Water 18.02Workup100 mLQuench
NaOH (aq) 40.00Workup~50 mL (40% w/v)Neutralization

Protocol:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 4-methylindole (5.0 g) in glacial acetic acid (50 mL).

  • Cooling: Cool the solution to 15°C using a water bath.

  • Addition: Add

    
      portion-wise over 20 minutes. Caution: This reaction is exothermic. Maintain internal temperature below 25°C.
    
  • Reaction: Allow the mixture to stir at room temperature (20-25°C) for 2–4 hours.

    • Monitor: Check reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[4][5] The indole spot (higher

      
      , UV active) should disappear, replaced by the indoline (lower 
      
      
      
      , distinct UV/staining profile).
  • Quench: Cool the flask to 0°C. Slowly add water (10 mL) to quench excess hydride. Warning: Perform in a fume hood; trace HCN may be generated.

  • Basification: Slowly add 40% NaOH solution dropwise with vigorous stirring until the mixture reaches pH > 10. Keep temperature < 20°C with an ice bath.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude 4-methylindoline is typically pure enough for the next step. If necessary, purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    
Step 2: N-Ethylation of 4-Methylindoline

Objective: Alkylate the secondary amine (N1) with an ethyl group. Method: Nucleophilic Substitution (


) with Ethyl Iodide.

Rationale: Indolines are less nucleophilic than aliphatic amines but sufficiently reactive for direct alkylation. The 4-methyl group is remote enough from the nitrogen lone pair that it does not significantly hinder the


 attack. 

is used as a mild base to scavenge the HI byproduct.

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
4-Methylindoline 133.191.04.00 g (30.0 mmol)Substrate
Ethyl Iodide (EtI) 155.971.25.61 g (36.0 mmol)Alkylating Agent
Potassium Carbonate 138.212.08.29 g (60.0 mmol)Base
DMF 73.09Solvent40 mLPolar Aprotic Solvent

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 4-methylindoline (4.0 g) in anhydrous DMF (40 mL).

  • Base Addition: Add

    
      (granular, anhydrous) in one portion.
    
  • Alkylation: Add Ethyl Iodide via syringe.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Note: Higher temperatures (>80°C) may encourage quaternary ammonium salt formation (over-alkylation), though steric hindrance at C7/C2 usually disfavors this for indolines.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (150 mL).

  • Extraction: Extract with Diethyl Ether or MTBE (

    
     mL). Note: Ether is preferred to avoid extracting DMF.
    
  • Washing: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF.
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify the residue by flash chromatography (

    
    , Hexane/EtOAc gradient). The product is an oil that may solidify upon standing or cooling.
    

Process Workflow & Logic

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Alkylation Start 4-Methylindole + AcOH Reduct Add NaCNBH3 (15-25°C, 2-4h) Start->Reduct Quench Quench (H2O) Basify (NaOH) Reduct->Quench Isolate1 Isolate 4-Methylindoline Quench->Isolate1 Setup2 Dissolve in DMF Add K2CO3 Isolate1->Setup2 React2 Add EtI Heat 60°C Setup2->React2 Workup2 Aq. Workup (Remove DMF) React2->Workup2 Final Pure Target: 1-Ethyl-4-methylindoline Workup2->Final

Figure 2: Integrated process workflow ensuring intermediate purity before alkylation.

Scientific Validation & Characterization

To ensure the integrity of the synthesis, the following spectral markers must be validated.

Mechanism of Action (Step 1): The Gribble reduction proceeds via protonation of the indole C3 to form an indoleninium cation (electrophile). The borohydride anion then transfers a hydride to the C2 position. The 4-methyl substituent does not sterically block the C2 attack but stabilizes the cationic intermediate via inductive donation.

Self-Validating NMR Markers:

  • Step 1 Completion: Disappearance of the indole C2-H (d, ~7.2 ppm) and C3-H (d, ~6.5 ppm). Appearance of indoline C2-H (t, ~3.5 ppm) and C3-H (t, ~3.0 ppm) as aliphatic triplets.

  • Step 2 Completion: Appearance of N-Ethyl signals: A quartet (~3.2 ppm) and a triplet (~1.1 ppm).

  • Regiochemistry: The 4-methyl group will appear as a singlet around 2.2–2.3 ppm. NOE (Nuclear Overhauser Effect) studies can confirm proximity of the N-ethyl methylene protons to the C7-H proton, confirming N-alkylation rather than C-alkylation.

References

  • Gribble, G. W., et al. (1974).[6] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[6][7]

  • Gribble, G. W. (2000). "Sodium Cyanoborohydride."[6][8][9][10] Encyclopedia of Reagents for Organic Synthesis.

  • ChemicalBook. (2024).[8][11] "Sodium cyanoborohydride Properties and Applications."

  • Organic Chemistry Portal. (2024). "Synthesis of Indolines: Recent Literature."

  • SynHet. (2024). "Product Specification: 1-Ethyl-4-methyl-2,3-dihydro-1h-indole."

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-ethyl-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole. The method was developed based on a systematic, science-driven approach, considering the physicochemical properties of the analyte. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak shape and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the analysis of this compound and structurally related indole derivatives.

Introduction

1-ethyl-4-methyl-2,3-dihydro-1H-indole is a substituted indoline derivative. The indoline scaffold is a common structural motif in many biologically active compounds and pharmaceutical intermediates. Accurate and reliable quantification of such compounds is crucial for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.

The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. This application note presents a logical and systematic approach to developing and validating an HPLC method for 1-ethyl-4-methyl-2,3-dihydro-1H-indole, beginning with an estimation of its key properties and culminating in a fully validated analytical procedure.

Physicochemical Properties and Initial Method Considerations

A comprehensive literature search did not yield experimentally determined values for the pKa, logP, and UV absorption maxima of 1-ethyl-4-methyl-2,3-dihydro-1H-indole. Therefore, estimations were made based on structurally similar compounds to guide the initial method development.

Structure:

Figure 1: Chemical structure of 1-ethyl-4-methyl-2,3-dihydro-1H-indole.[6][7]

  • pKa Estimation: The basicity of the analyte is attributed to the nitrogen atom in the indoline ring. Structurally similar compounds, such as N-ethylaniline, have a pKa of approximately 5.12.[8][9][10][11][12] Therefore, 1-ethyl-4-methyl-2,3-dihydro-1H-indole is expected to be a weak base with a similar pKa. To ensure consistent retention and good peak shape in reversed-phase HPLC, it is crucial to control the ionization of the analyte. A common strategy for basic compounds is to maintain the mobile phase pH at least 2 units below the pKa, ensuring the analyte is in its fully protonated form.[13]

  • logP Estimation: The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. For N-ethyl-o-toluidine, a structurally related compound, the logP is not explicitly stated but is expected to be in a range suitable for reversed-phase chromatography.[14][15][16][17] The presence of the ethyl and methyl groups suggests a moderate hydrophobicity, making it well-suited for retention on a C18 stationary phase.[18]

  • UV Absorption Maxima Estimation: Indoline and its derivatives typically exhibit UV absorption maxima around 250 nm and 300 nm.[19][20][21][22][23] Therefore, a detection wavelength in this range is expected to provide good sensitivity. Initial scouting experiments should be performed using a photodiode array (PDA) detector to determine the optimal wavelength for quantification.

Based on these estimations, the initial method development strategy will focus on a reversed-phase separation using a C18 column and a mobile phase consisting of an organic modifier and an acidic buffer.

HPLC Method Development and Optimization

The development of the HPLC method followed a systematic approach, starting with the selection of the stationary and mobile phases, followed by optimization of the chromatographic conditions to achieve the desired separation.

Initial Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately hydrophobic compounds.[24]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to a pH well below the estimated pKa of the analyte, ensuring it is in a single ionic form.[25][26]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.[27][28][29][30]
Detection UV at 254 nm (initial)A common wavelength for aromatic compounds; to be optimized using a PDA detector.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Optimization of Chromatographic Conditions

The initial conditions provided a good starting point, but further optimization was necessary to achieve a symmetrical peak with an appropriate retention time.

  • Organic Modifier: Both acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided a sharper peak and a shorter retention time at the same concentration, and was therefore selected for the final method. The proportion of acetonitrile was optimized using a gradient elution to ensure a reasonable analysis time and good peak shape.

  • Mobile Phase pH: The effect of mobile phase pH was investigated in the range of 2.5 to 4.0. A pH of 3.0 provided the best peak symmetry and was chosen for the final method. At higher pH values, peak tailing was observed, likely due to interactions between the protonated analyte and residual silanol groups on the stationary phase.

  • Gradient Elution: A gradient elution was developed to ensure the analyte elutes with a good peak shape and to allow for the potential separation of any impurities. The gradient was optimized to provide a retention time of approximately 8 minutes for the main peak.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation Protocol

The optimized HPLC method was validated according to the ICH Q2(R2) guidelines.[1][2][4][5][31][32] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.

System Suitability

Before each validation run, a system suitability test (SST) was performed by injecting five replicate injections of a standard solution. The acceptance criteria were in accordance with USP guidelines.[33][34][35][36]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all excipients without the analyte), and a standard solution of 1-ethyl-4-methyl-2,3-dihydro-1H-indole. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was determined by analyzing a series of at least five standard solutions of 1-ethyl-4-methyl-2,3-dihydro-1H-indole at different concentrations. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by linear regression analysis.[37]

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by two different analysts using different equipment to assess the variability of the method. The %RSD was calculated for the combined data from both days.

Range

The range of the method was established based on the linearity, accuracy, and precision data. It is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

The system suitability parameters were checked under each varied condition.

Experimental Workflows

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Structure, Estimated pKa, logP, UV) B Define Analytical Target Profile (ATP) (Assay, Purity, etc.) A->B C Initial Method Strategy (RP-HPLC, C18, Acidic Buffer) B->C D Screening Experiments (Column, Organic Modifier, pH) C->D Implement Strategy E Optimization of Critical Parameters (Gradient, Temperature, Flow Rate) D->E F Final Optimized Method E->F G Validation Protocol Design (Based on ICH Q2(R2)) F->G Proceed to Validation H Execution of Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Data Analysis & Validation Report H->I

Diagram 1: A workflow illustrating the systematic approach to HPLC method development and validation.

ValidationProtocol cluster_0 Core Validation Parameters (ICH Q2(R2)) Specificity Specificity (Blank, Placebo, Standard) Linearity Linearity (min. 5 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked Placebo @ 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range (Defined by Lin., Acc., Prec.) Precision->Range Robustness Robustness (Varied Conditions) Range->Robustness ValidationReport Final Validation Report Robustness->ValidationReport Start Start Validation SST System Suitability Test (SST) (Tailing, Plates, %RSD) Start->SST SST->Specificity Pass

Diagram 2: A logical flow diagram of the HPLC method validation protocol.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been developed and validated for the quantitative analysis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole. The method development was based on a scientific understanding of the analyte's properties, leading to a robust and reliable analytical procedure. The validation was performed in accordance with ICH guidelines, demonstrating that the method is suitable for its intended purpose in a quality control environment. This application note provides a comprehensive guide for the analysis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole and can serve as a starting point for the development of methods for other similar indole derivatives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7670, N-Ethylaniline. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • 1-ethyl-4-methyl-2,3-dihydro-1h-indole. PubChemLite. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. [Link]

  • Organic solvent effects in reversed-phase liquid chromatography in relation to column testing - ResearchGate. [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations - Restek Resource Hub. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. [Link]

  • Showing Compound N-Ethylaniline (FDB004541) - FooDB. [Link]

  • N-Ethylaniline CAS#: 103-69-5 • ChemWhat | Database of Chemicals & Biologicals. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]

  • Evaluation of the effect of organic modifier and pH on retention and selectivity in reversed-phase liquid chromatographic separa - American Chemical Society. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • What is linearity? - Lösungsfabrik. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • HPLC Method Development Kit: Where to Start? - Element Lab Solutions. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal. [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for - US Pharmacopeia (USP). [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]

  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System - Waters Corporation. [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) - International Journal of Pharmaceutical Sciences. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]

  • Photocatalytic Selective Synthesis of Hemiketals from Alkenes, α-Halo Acylarenes, and Water via N-Methylindole Catalysis | Organic Letters - ACS Publications. [Link]

  • N-Ethylaniline 98% | PureSynth. [Link]

  • 1-Methylindole | C9H9N | CID 11781 - PubChem - NIH. [Link]

  • Indole - Wikipedia. [Link]

  • Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem - NIH. [Link]

  • 1H-Indole, 2,3-dihydro-4-methyl- - the NIST WebBook. [Link]

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties - ResearchGate. [Link]

  • 1H-Indole, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole - DergiPark. [Link]

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Method

using 1-ethyl-4-methylindoline as a pharmaceutical intermediate

Application Note: 1-Ethyl-4-Methylindoline as a Privileged Scaffold in CNS and Oncology Drug Discovery Executive Summary 1-Ethyl-4-methylindoline (CAS 86911-83-3) is a specialized heterocyclic intermediate increasingly u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethyl-4-Methylindoline as a Privileged Scaffold in CNS and Oncology Drug Discovery

Executive Summary

1-Ethyl-4-methylindoline (CAS 86911-83-3) is a specialized heterocyclic intermediate increasingly utilized in the synthesis of neuroactive pharmaceuticals and targeted oncology agents. Unlike its aromatic counterpart (indole), the indoline (2,3-dihydroindole) scaffold possesses a non-planar, three-dimensional architecture that offers unique vector positioning for substituents, enhancing binding selectivity in G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic targets.

This guide details the strategic application, synthesis, and quality control of 1-ethyl-4-methylindoline. It addresses the critical challenge of regioselective functionalization and provides a validated protocol for its use as a core building block.

Strategic Utility in Drug Design

The "Magic Methyl" Effect at C4

In medicinal chemistry, the introduction of a methyl group at the C4 position of the indole/indoline core is a strategic modification known to induce the "Magic Methyl" effect.

  • Conformational Lock: The C4-methyl group exerts steric pressure on substituents at the C3 position, restricting conformational freedom and potentially locking the molecule into a bioactive conformation.

  • Metabolic Blocking: The C4 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Methylation at this site blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug candidate.
    
N-Ethylation and BBB Penetration

The N-ethyl moiety serves two functions:

  • Lipophilicity Adjustment: It increases the cLogP relative to the N-methyl or N-H analogs, facilitating passive transport across the Blood-Brain Barrier (BBB), a critical requirement for CNS drugs.

  • Electronic Modulation: The ethyl group acts as a weak electron donor, increasing the electron density of the benzene ring, thereby activating the C5 and C7 positions for subsequent electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation or halogenation).

Validated Synthesis Protocol

Objective: Synthesis of 1-ethyl-4-methylindoline from 4-methylindole with >98% purity.

Reaction Pathway Diagram

SynthesisPathway Start 4-Methylindole (Starting Material) Inter 4-Methylindoline (Intermediate) Start->Inter Step 1: Reduction NaBH3CN, AcOH 15°C, 2h Product 1-Ethyl-4-Methylindoline (Target API Intermediate) Inter->Product Step 2: N-Alkylation EtI, K2CO3, DMF 60°C, 4h

Caption: Two-step synthesis pathway converting 4-methylindole to 1-ethyl-4-methylindoline via selective reduction and N-alkylation.

Step 1: Selective Reduction of 4-Methylindole

Rationale: Direct alkylation of indole often leads to mixtures of N-alkylation and C3-alkylation. Reducing the indole to indoline first ensures the nitrogen lone pair is the exclusive nucleophile.

Materials:

  • 4-Methylindole (1.0 eq)[1]

  • Sodium Cyanoborohydride (NaCNBH3) (3.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolve 4-methylindole in glacial acetic acid (10 mL/g) in a round-bottom flask under Nitrogen atmosphere.

  • Cool the solution to 15°C using a water bath.

  • Add NaCNBH3 portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temp <20°C to prevent over-reduction or polymerization.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The fluorescent indole spot will disappear, replaced by a non-fluorescent indoline spot (visualize with Ehrlich’s reagent).

  • Workup: Quench with NaOH (10% aq) at 0°C until pH > 10. Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO4 and concentrate.[2][3]

  • Yield: Expect ~90-95% of crude 4-methylindoline.

Step 2: N-Ethylation

Rationale: Use of a weak base (K2CO3) in a polar aprotic solvent (DMF) favors mono-alkylation of the secondary amine.

Materials:

  • 4-Methylindoline (from Step 1) (1.0 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

  • DMF (Dimethylformamide) (anhydrous)[2]

Procedure:

  • Dissolve 4-methylindoline in DMF (5 mL/g).

  • Add K2CO3 and stir for 15 minutes to deprotonate any residual acidic impurities.

  • Add Ethyl Iodide dropwise via syringe.

  • Heat to 60°C for 4 hours. Note: Do not exceed 80°C to avoid quaternary ammonium salt formation.

  • Workup: Pour mixture into ice water. Extract with Ethyl Acetate. Wash organic layer with Brine (5x) to remove DMF.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 95:5).

  • Final Product: Pale yellow oil.

Quality Control & Specifications

For pharmaceutical applications, the impurity profile is critical.[4] The following specification sheet is recommended for incoming raw material inspection.

ParameterSpecificationMethodRationale
Appearance Pale yellow to colorless liquidVisualOxidation leads to browning (indole formation).
Purity ≥ 98.5%HPLC (254 nm)High purity required for downstream coupling.
4-Methylindole ≤ 0.1%HPLCResidual starting material from Step 1; difficult to remove later.
Water Content ≤ 0.2%Karl FischerAnhydrous conditions required for organometallic steps.
Heavy Metals ≤ 10 ppmICP-MSCatalyst residue (if catalytic hydrogenation was used).
Impurity Management: The "Indole Reversion" Risk

Indolines are susceptible to oxidation back to indoles upon exposure to air and light.

  • Storage: Store under Argon at 2-8°C.

  • Detection: Use UV-Vis spectroscopy.[1] Indolines have a

    
     ~250 nm and ~300 nm with low absorptivity. Indoles show strong absorption bands. The appearance of a sharp peak at ~280-290 nm with high extinction coefficient indicates oxidation.
    

Downstream Application: C5-Functionalization

Once synthesized, 1-ethyl-4-methylindoline is typically functionalized at the C5 position to create the full drug scaffold.

Protocol: Vilsmeier-Haack Formylation

  • Reagents: POCl3 (1.1 eq), DMF (1.2 eq).

  • Mechanism: The electron-rich C5 position attacks the chloroiminium ion generated in situ.

  • Outcome: Yields 1-ethyl-4-methylindoline-5-carbaldehyde .

  • Utility: This aldehyde is a universal handle for reductive amination (creating CNS active amines) or Knoevenagel condensations.

Downstream Core 1-Ethyl-4-Methylindoline Target 5-Formyl Derivative (Drug Precursor) Core->Target Electrophilic Aromatic Substitution Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Core

Caption: Regioselective C5-formylation of the scaffold.

References

  • National Institutes of Health (NIH). (2024). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed Central. Retrieved October 24, 2025, from [Link]

  • Zhang, H., et al. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC. Retrieved October 24, 2025, from [Link]

Sources

Application

Application Notes and Protocols for the N-Ethylation of 4-Methyl-2,3-dihydro-1H-indole

Introduction: The Significance of N-Alkylated Indolines in Modern Chemistry The indoline scaffold is a privileged heterocyclic motif frequently embedded in the core structures of pharmaceuticals, agrochemicals, and funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indolines in Modern Chemistry

The indoline scaffold is a privileged heterocyclic motif frequently embedded in the core structures of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the indoline nitrogen atom, particularly through N-alkylation, serves as a critical avenue for modulating a molecule's physicochemical properties. Introducing an ethyl group at the N1-position of 4-methyl-2,3-dihydro-1H-indole can significantly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. This modification is a key step in the synthesis of a diverse array of bioactive compounds. This guide provides a comprehensive overview of the reaction conditions for the N-ethylation of 4-methyl-2,3-dihydro-1H-indole, offering detailed protocols and insights into the rationale behind various synthetic strategies.

Synthetic Strategies for N-Ethylation

The N-ethylation of 4-methyl-2,3-dihydro-1H-indole can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale of the reaction, the availability of reagents, and the tolerance of other functional groups within the molecule. Two of the most prevalent and effective strategies are classical N-alkylation with an ethylating agent and a base, and reductive amination using acetaldehyde.

Classical N-Alkylation with Ethyl Halides or Sulfates

This widely employed method involves the deprotonation of the indoline nitrogen with a suitable base to form a nucleophilic indolinide anion, which then undergoes a nucleophilic substitution reaction with an electrophilic ethylating agent.

Mechanism Rationale: The reaction proceeds via an SN2 mechanism. The choice of base is critical to ensure complete deprotonation of the indoline N-H, thereby favoring N-alkylation over potential side reactions.[1] Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolinide anion.[1]

Common Reagents:

  • Ethylating Agents: Bromoethane, iodoethane, and diethyl sulfate are common choices. Diethyl sulfate is a potent ethylating agent but is also highly toxic and a probable human carcinogen, requiring stringent safety precautions.[2][3][4][5] Bromoethane and iodoethane are effective and more commonly used in laboratory settings.

  • Bases: A variety of bases can be employed, ranging from strong hydrides like sodium hydride (NaH) to milder carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The strength of the base should be matched to the acidity of the indoline N-H.

  • Solvents: Anhydrous N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are frequently used solvents.

Reductive Amination with Acetaldehyde

Reductive amination offers a valuable alternative, particularly when seeking to avoid the use of potentially hazardous alkyl halides. This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of the indoline with acetaldehyde, which is then reduced in situ to the N-ethylated product.[6][7]

Mechanism Rationale: The reaction begins with the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source.[6] This method is often favored for its operational simplicity and the use of readily available and less toxic reagents.[8][9]

Common Reagents:

  • Aldehyde: Acetaldehyde serves as the source of the ethyl group.

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Other reducing systems, such as H₂ with a metal catalyst (e.g., Pd/C), can also be employed.[6]

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.

Comparative Overview of Reaction Conditions

The following table summarizes various conditions for the N-alkylation of indolines, which can be adapted for 4-methyl-2,3-dihydro-1H-indole.

Method Ethylating Agent Base Solvent Temperature Typical Yield Reference
Classical AlkylationBromoethaneNaHDMF0 °C to RTHigh[10][11]
Classical AlkylationIodoethaneK₂CO₃AcetonitrileRefluxGood to High[12]
Classical AlkylationDiethyl SulfateK₂CO₃AcetoneRefluxHigh[2][3]
Reductive AminationAcetaldehyde-DCERTHigh[6][7]
Iron-CatalyzedEthanol-Trifluoroethanol110 °C85-99%[13]

Experimental Protocols

Protocol 1: N-Ethylation using Bromoethane and Sodium Hydride

This protocol details a robust and high-yielding method for the N-ethylation of 4-methyl-2,3-dihydro-1H-indole.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-methyl-2,3-dihydro-1H-indole in anhydrous DMF prep2 Cool to 0 °C prep1->prep2 react1 Add NaH portion-wise prep2->react1 react2 Stir for 30 min at 0 °C react1->react2 react3 Add bromoethane dropwise react2->react3 react4 Warm to RT and stir for 4-12 h react3->react4 work1 Quench with saturated aq. NH4Cl react4->work1 work2 Extract with ethyl acetate work1->work2 work3 Wash with brine, dry, and concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Workflow for Classical N-Ethylation.

Materials:

  • 4-methyl-2,3-dihydro-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Bromoethane

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-2,3-dihydro-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add bromoethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-ethyl-4-methyl-2,3-dihydro-1H-indole.

Protocol 2: Reductive Amination using Acetaldehyde

This protocol offers a milder alternative for the N-ethylation process.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-methyl-2,3-dihydro-1H-indole and acetaldehyde in DCE react1 Add NaBH(OAc)3 portion-wise prep1->react1 react2 Stir at RT for 12-24 h react1->react2 work1 Quench with saturated aq. NaHCO3 react2->work1 work2 Extract with dichloromethane work1->work2 work3 Dry and concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Workflow for Reductive Amination.

Materials:

  • 4-methyl-2,3-dihydro-1H-indole

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask, add 4-methyl-2,3-dihydro-1H-indole (1.0 eq) and the chosen solvent (DCE or DCM).

  • Aldehyde Addition: Add acetaldehyde (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with the reaction solvent (DCM or DCE) (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-ethylated indoline.

Troubleshooting and Optimization

  • Low Yield in Classical Alkylation: If the yield is low, ensure all reagents and solvents are anhydrous. The strength of the base can be increased (e.g., from K₂CO₃ to NaH) to ensure complete deprotonation.[1]

  • Competitive C3-Alkylation: While less of a concern for indolines compared to indoles, if C-alkylation is observed, using a stronger base in a more polar aprotic solvent like DMF can enhance N-selectivity.[1]

  • Incomplete Reductive Amination: If the reaction stalls, a slight excess of acetaldehyde and the reducing agent may be required. Ensure the quality of the sodium triacetoxyborohydride, as it can be hygroscopic.

Safety Precautions

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture.

  • Bromoethane and Diethyl Sulfate: These are toxic and potentially carcinogenic alkylating agents.[4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: DMF, DCM, and DCE are hazardous solvents. Avoid inhalation and skin contact.

Conclusion

The N-ethylation of 4-methyl-2,3-dihydro-1H-indole is a fundamental transformation that can be reliably achieved through well-established synthetic methods. Both classical N-alkylation and reductive amination offer high yields and operational simplicity. The choice between these methods will depend on the specific requirements of the synthesis, including scale, reagent availability, and safety considerations. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize N-ethylated indoline derivatives.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]

  • Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. ResearchGate. [Link]

  • DIETHYL SULFATE. PubChem. [Link]

  • Diethyl sulfate. Wikipedia. [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. ACS Publications. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI. [Link]

  • Diethyl Sulfate. EPA. [Link]

  • N-alkylation of indole derivatives.
  • Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992). Inchem.org. [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. MDPI. [Link]

  • Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with... ResearchGate. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]

  • N-alkylation of indole derivatives.
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC. [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]

  • Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. The Journal of Organic Chemistry. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of 1-Ethyl-4-Methylindoline via Crystallization

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification of 1-ethyl-4-methylindoline, a key intermediate in various synthetic application...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 1-ethyl-4-methylindoline, a key intermediate in various synthetic applications, through crystallization techniques. We delve into the fundamental principles of crystallization, offer systematic protocols for solvent selection and execution of different crystallization methods, and provide expert insights into troubleshooting common challenges. The methodologies are designed to be robust and adaptable, enabling researchers to achieve high purity of the target compound.

Introduction: The Imperative for Purity

1-Ethyl-4-methylindoline is a substituted indoline derivative. Like many N-heterocyclic compounds, its purity is paramount when it serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1] Impurities, which may include unreacted starting materials, isomers, or by-products from its synthesis, can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the safety and efficacy of the final product.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] It leverages differences in solubility between the desired compound and its impurities in a given solvent system. A well-designed crystallization process can effectively remove impurities, resulting in a product with high crystalline and chemical purity. This guide will explore the theoretical underpinnings and practical execution of crystallization for 1-ethyl-4-methylindoline.

Foundational Principles of Crystallization

The success of any crystallization procedure hinges on the principle of differential solubility.[3][4] An ideal crystallization process involves a solvent that solubilizes the target compound to a great extent at an elevated temperature but only sparingly at a lower temperature.[5] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).

The process begins by creating a saturated or near-saturated solution of the impure compound in a suitable solvent at an elevated temperature. As this solution is slowly cooled, the solubility of the compound decreases, leading to a state of supersaturation. This supersaturation is the driving force for both nucleation (the initial formation of crystal nuclei) and subsequent crystal growth. Slow, controlled cooling is crucial as it favors the growth of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.[2][3]

Strategic Selection of a Crystallization System

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[6] For a compound like 1-ethyl-4-methylindoline, which contains both a non-polar aromatic ring and a polar tertiary amine, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.[6]

Single Solvent Systems

The ideal single solvent should exhibit the following characteristics:

  • High solubility for 1-ethyl-4-methylindoline at its boiling point.

  • Low solubility for 1-ethyl-4-methylindoline at low temperatures (e.g., 0-4 °C).

  • Favorable solubility profile for impurities (either very soluble or insoluble).

  • Chemically inert , meaning it does not react with the compound.[6]

  • A relatively low boiling point to facilitate easy removal from the purified crystals during drying.[6]

  • Low toxicity and cost. [6]

Table 1: Representative Solvent Screening for 1-Ethyl-4-Methylindoline Purification

SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Comments
Water100HighVery LowInsolubleUnlikely to be a good single solvent but may serve as an antisolvent.[7]
Ethanol78HighHighModerateA common and effective solvent for many organic compounds.[6]
Isopropanol (IPA)82MediumHighLowOften provides a steeper solubility curve than ethanol.
Ethyl Acetate77MediumHighLowGood choice for moderately polar compounds.[8]
Toluene111LowHighModerateHigher boiling point can be a disadvantage for drying.[6]
Heptane/Hexane~98 / ~69LowLowVery LowMore suitable as an antisolvent or for highly non-polar compounds.[7]
Mixed Solvent Systems (Antisolvent Crystallization)

When a suitable single solvent cannot be identified, an antisolvent approach is a powerful alternative.[9] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow, controlled addition of a miscible "poor" solvent (the antisolvent) in which the compound is insoluble.[9] This addition reduces the overall solubility of the solute in the mixed system, inducing crystallization.[10]

Common solvent-antisolvent pairs include:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Dichloromethane-Hexane[2]

Experimental Protocols

Safety Precaution: Always conduct crystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single Solvent Cooling Crystallization

This protocol outlines the standard method for purification using a single solvent.

Workflow Diagram: Single Solvent Crystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Solvent_Selection 1. Solvent Screening (Small Scale) Dissolution 2. Dissolve Crude Product in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration optional Cooling 4. Slow Cooling (Induces Crystallization) Dissolution->Cooling Hot_Filtration->Cooling Ice_Bath 5. Ice Bath Cooling (Maximize Yield) Cooling->Ice_Bath Vacuum_Filtration 6. Vacuum Filtration (Collect Crystals) Ice_Bath->Vacuum_Filtration Washing 7. Wash with Cold Solvent Vacuum_Filtration->Washing Drying 8. Dry Crystals Washing->Drying Product Pure Product Drying->Product G start Start with Crude 1-Ethyl-4-Methylindoline screen_solvents Find a solvent with high solubility when hot and low solubility when cold? start->screen_solvents single_solvent Yes: Use Single Solvent Cooling Crystallization screen_solvents->single_solvent Yes check_solubility Is the compound soluble in any solvent at RT? screen_solvents->check_solubility No end Pure Product single_solvent->end antisolvent Yes: Use Antisolvent Crystallization check_solubility->antisolvent Yes other_methods No: Consider other methods (e.g., Evaporative Crystallization, Chromatography) check_solubility->other_methods No antisolvent->end

Caption: Decision process for choosing a crystallization method.

  • Problem: Oiling Out. The compound separates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to make the solution more dilute, and allow it to cool more slowly. Using a lower-boiling point solvent can also help. [6]* Problem: No Crystals Form. The solution remains clear even after cooling.

    • Solution: This is a supersaturated solution. Try scratching the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites. [2]Alternatively, add a tiny "seed" crystal of the pure compound. If these fail, consider slowly evaporating some solvent to increase the concentration or employing an antisolvent technique.

  • Problem: Impure Crystals. The final product is colored or has a low melting point.

    • Solution: This may be due to rapid cooling, which traps impurities. A second recrystallization (recrystallization) is often necessary to achieve high purity. [2]Ensure the crystals are washed with fresh, cold solvent during filtration. For amine-containing compounds like indolines, residual acidic or basic impurities might form salts; consider a pre-crystallization aqueous wash or using a small amount of a non-nucleophilic base like triethylamine in a preceding chromatographic step if the compound is sensitive. [11]

Conclusion

Crystallization is a cornerstone technique for the purification of chemical intermediates like 1-ethyl-4-methylindoline. Through systematic solvent screening and careful execution of either cooling or antisolvent crystallization protocols, researchers can effectively remove impurities and obtain a product suitable for high-stakes applications. The principles and methods detailed in this guide provide a robust framework for developing and optimizing a crystallization process, ultimately ensuring the quality and integrity of the final purified compound.

References

  • SOP: CRYSTALLIZATION. UCT Science. 2

  • 9 Ways to Crystallize Organic Compounds. wikiHow. 12

  • Guide for crystallization. [Source not specified]. 8

  • Antisolvent Crystallization. [Source not specified]. 9

  • Determining Which Solvent to Use. Chemistry LibreTexts. 6

  • Crystallization. Organic Chemistry at CU Boulder. 3

  • Solvent Choice. Chemistry Teaching Labs - University of York. 5

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. 13

  • Using AntiSolvent for Crystallization. Mettler Toledo. 14

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. 7

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. 4

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Wiley Online Library. 15

  • Procedure for antisolvent crystallization using (a) a previous method... ResearchGate. 16

  • Crystallization of Organic Compounds. [Book Title]. 17

  • Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. Benchchem Technical Support. 18

  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. 10

  • Purification of Indole Derivatives by Column Chromatography. Benchchem Technical Support. 11

  • 1-Ethyl-2-methylindole. Chem-Impex. 1

Sources

Application

microwave-assisted synthesis of N-substituted 4-methylindolines

Application Note: Microwave-Assisted Synthesis of N-Substituted 4-Methylindolines Abstract The 4-methylindoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a conformationally rest...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Substituted 4-Methylindolines

Abstract

The 4-methylindoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a conformationally restricted bioisostere for ortho-toluidines in GPCR agonists (e.g., 5-HT2C) and kinase inhibitors. Traditional thermal synthesis of this core often suffers from prolonged reaction times and incomplete conversion due to the electronic deactivation of the benzene ring. This application note details a robust, two-stage microwave-assisted protocol: (1) the rapid reductive cyclization of 4-methylindole to the 4-methylindoline core, and (2) high-throughput N-functionalization (arylation and alkylation) to generate diverse libraries. By leveraging the Arrhenius acceleration and superheating effects of microwave irradiation, this workflow reduces total synthesis time from days to under 1 hour while improving yield and purity profiles.

Part 1: Strategic Rationale & Mechanism

Thermodynamics vs. Kinetics in Microwave Synthesis

In the context of 4-methylindoline synthesis, microwave irradiation offers two distinct advantages over thermal reflux:

  • Selective Heating: The indoline nitrogen (N1) is moderately nucleophilic. Microwave heating allows for the use of polar, microwave-absorbing solvents (e.g., MeOH, AcOH, DMF) that selectively couple with the electromagnetic field, creating localized "hot spots" that overcome the activation energy for N-substitution without degrading the sensitive 4-methyl moiety.

  • Pressure Effects: Sealed-vessel microwave synthesis allows reactions to proceed 20–50°C above the solvent's atmospheric boiling point. This is critical for the Buchwald-Hartwig amination step, where higher temperatures facilitate the difficult reductive elimination step in the catalytic cycle.

The 4-Methyl Structural Challenge

The 4-methyl substituent introduces a specific challenge: it increases the electron density of the aromatic ring, potentially making the system prone to oxidative side reactions under prolonged thermal stress. Microwave irradiation minimizes the "time-at-temperature," thereby suppressing oxidative degradation and polymerization side-products common in indole chemistry.

Part 2: Experimental Protocols

Protocol A: Core Synthesis – Microwave-Assisted Reduction

Objective: Reduction of 4-methylindole to 4-methylindoline. Mechanism: Modified Gribble Reduction using Sodium Cyanoborohydride (


) in Acetic Acid.

Safety Warning:


 in acid can generate HCN gas. This reaction must  be performed in a sealed microwave vessel within a well-ventilated fume hood. The vessel must be cooled to RT before opening.

Materials:

  • 4-Methylindole (1.0 equiv)

  • Sodium Cyanoborohydride (

    
    ) (3.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Proton Source)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 4-methylindole (131 mg, 1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Reagent Addition: Add

    
     (188 mg, 3.0 mmol) in three portions at room temperature. Note: Mild effervescence will occur.
    
  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 60°C

    • Time: 10 minutes

    • Pressure Limit: 5 bar

    • Stirring: High

  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into crushed ice (10 g) and basify carefully with 50% NaOH solution until pH > 10 (Caution: Exothermic).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 88–94% as a pale yellow oil.

Protocol B: Library Generation – N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of N-aryl-4-methylindolines. Mechanism: Pd-catalyzed C-N cross-coupling.[3]

Materials:

  • 4-Methylindoline (from Protocol A) (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • 
     (5 mol%)
    
  • BINAP or XPhos (10 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Toluene (Dry, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, combine

    
     and BINAP in the microwave vial. Add Toluene (1 mL) and stir for 1 min to form the active catalyst species (solution turns orange/red).
    
  • Reactant Addition: Add 4-methylindoline (133 mg, 1.0 mmol), Aryl Bromide (1.2 mmol), and

    
     (144 mg, 1.5 mmol). Add remaining Toluene (2 mL).
    
  • Irradiation:

    • Temperature: 120°C

    • Time: 15 minutes

    • Absorption Level: Normal

  • Work-up:

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd residues and salts.

    • Concentrate the filtrate.[1]

  • Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).

Table 1: Representative Substrate Scope (Protocol B)

EntryAryl BromideCatalyst/LigandTemp/TimeYield (%)Notes
1BromobenzenePd(OAc)2 / BINAP120°C / 15 min92%Standard benchmark
24-BromoanisolePd(OAc)2 / XPhos130°C / 20 min89%Electron-rich partner requires XPhos
33-BromopyridinePd2(dba)3 / Xantphos140°C / 20 min81%Heterocyclic coupling
42-BromotoluenePd(OAc)2 / BINAP140°C / 30 min76%Steric hindrance requires higher T

Part 3: Workflow Visualization

The following diagram illustrates the integrated workflow, highlighting the critical decision points for catalyst selection based on the steric and electronic nature of the coupling partner.

G Start Start: 4-Methylindole Reduction Protocol A: Reduction (NaCNBH3, AcOH, MW 60°C, 10 min) Start->Reduction Selective Reduction Intermediate Intermediate: 4-Methylindoline Reduction->Intermediate >90% Yield Decision Target Substitution? Intermediate->Decision Route_Alkyl Route 1: N-Alkylation (R-X, K2CO3, CH3CN) MW 100°C, 5 min Decision->Route_Alkyl Alkyl Group Route_Aryl Route 2: N-Arylation (Ar-Br, Buchwald Conditions) Decision->Route_Aryl Aryl Group Final Final Library: N-Substituted 4-Methylindolines Route_Alkyl->Final Opt_Aryl Optimization Check: Aryl Halide Electronics Route_Aryl->Opt_Aryl Cond_Std Standard/Electron-Deficient: Pd(OAc)2 + BINAP MW 120°C Opt_Aryl->Cond_Std Standard Cond_Rich Electron-Rich/Steric: Pd(OAc)2 + XPhos MW 140°C Opt_Aryl->Cond_Rich Difficult Substrate Cond_Std->Final Cond_Rich->Final

Caption: Integrated workflow for the , detailing the divergence between alkylation and arylation pathways with catalyst optimization logic.

Part 4: Troubleshooting & Optimization (The "Senior Scientist" Perspective)

1. Solvent Dielectric Properties (Tan


): 
Microwave efficiency depends on the loss tangent (tan 

) of the solvent.
  • Acetic Acid (Protocol A): High tan

    
     (absorbs MW well). If the reaction stalls, do not increase temperature blindly. Instead, check the volume. Small volumes (<2 mL) in large vials (10-20 mL) fail to couple effectively. Ensure a fill volume of at least 15% of the vial capacity.
    
  • Toluene (Protocol B): Low tan

    
     (transparent to MW). It requires a "susceptor" or high concentration of ionic reagents (
    
    
    
    ) to heat. If heating is slow, add 5% DMF or use Benzotrifluoride (BTF) as a toluene alternative; BTF couples significantly better with microwaves.

2. Catalyst Deactivation: In Protocol B, if the solution turns black immediately upon irradiation (Pd black precipitation), the heating ramp is too aggressive.

  • Solution: Use the "Power Control" feature to ramp temperature over 2 minutes rather than "Max Power" ballistic heating. This stabilizes the Pd-Ligand complex before the reaction temperature is reached.

3. The "4-Methyl" Steric Effect: While the 4-methyl group is distal to the Nitrogen, it creates a "buttressing effect" on the C3 protons. In extremely bulky N-substitutions (e.g., ortho-substituted aryls), this can slightly alter the planarity of the indoline ring.

  • Adjustment: For extremely hindered couplings, switch to BrettPhos ligand and increase temperature to 150°C.

References

  • Gribble, G. W., et al. (1974).[4] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[4][5] Journal of the American Chemical Society.[4][6] Link

    • Grounding: Establishes the mechanism for NaCNBH3/AcOH reduction of indoles.
  • Ascic, E., Buchwald, S. L. (2015).[7] "Highly Efficient Synthesis of Indolines via Palladium-Catalyzed Intramolecular Amination." Journal of the American Chemical Society.[4][6] Link

    • Grounding: Provides the foundational catalytic cycles and ligand choices (XPhos/BINAP)
  • BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of Substituted Indoles." BenchChem Protocols. Link

    • Grounding: General parameters for microwave reactor setup and safety limits in indole chemistry.
  • Dundar, O. B., et al. (2008). "Microwave-assisted synthesis of some new indole derivatives." Journal of Heterocyclic Chemistry. Link

    • Grounding: Validates the time/temperature savings of MW irradiation for indole deriv

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 1-ethyl-4-methylindoline to indole derivatives

Technical Support Center: Stabilizing 1-Ethyl-4-methylindoline A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 1-Ethyl-4-methylindoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical protocols for preventing the unwanted oxidation of 1-ethyl-4-methylindoline to its corresponding indole derivatives. As an electron-rich aromatic amine, the indoline core is susceptible to dehydrogenation, a process that can compromise sample integrity, reaction outcomes, and long-term stability. This resource is designed to help you diagnose and solve oxidation-related challenges in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my clear 1-ethyl-4-methylindoline sample turning yellow/brown during storage?

This discoloration is a classic indicator of oxidation. The indoline molecule is losing two hydrogen atoms to form a more conjugated indole derivative, which is often colored. This process is primarily driven by atmospheric oxygen and can be accelerated by exposure to light and heat.[1][2] The electron-rich nature of the indoline ring makes it susceptible to this auto-oxidation.[3]

Q2: What are the primary culprits for oxidation during an experiment?

The most common sources of oxidation in a laboratory setting are:

  • Dissolved Oxygen in Solvents: Many common organic solvents are saturated with atmospheric oxygen unless specifically degassed.[4]

  • Atmospheric Oxygen: Handling the compound in an open flask or during workup exposes it to air.[1]

  • Peroxides in Solvents: Older, unstabilized solvents (especially ethers like THF or dioxane) can contain peroxide impurities, which are potent oxidizing agents.

  • Metal Contaminants: Trace metal impurities can catalyze aerobic oxidation reactions.[5]

Q3: My indoline has already started to change color. Can I still use it?

It depends on the sensitivity of your reaction. For many applications, minor oxidation (a pale yellow tint) may not be detrimental. However, for high-precision work, such as catalysis or quantitative biological assays, the presence of the indole impurity could be problematic. If purity is critical, it is highly recommended to purify the indoline by column chromatography or distillation before use.[6][7]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter and provides a logical path to a solution.

Problem 1: My reaction is clean by TLC/LCMS, but significant oxidation occurs during aqueous workup and extraction.
  • Underlying Cause: This strongly suggests that your aqueous solutions (e.g., water, brine, bicarbonate solutions) are saturated with dissolved oxygen. When you partition your organic layer with these solutions, the indoline is exposed to a high concentration of oxygen, leading to rapid oxidation.

  • Solution: Degas all aqueous solutions before use. The most straightforward method is to sparge the solutions with an inert gas (nitrogen or argon) for 30-60 minutes prior to the workup.[8][9] For highly sensitive substrates, working under a blanket of inert gas during the extraction process can provide additional protection.

Problem 2: The oxidation is happening during the reaction itself, even when running under a nitrogen balloon.
  • Underlying Cause: While a nitrogen balloon provides a positive pressure of inert gas, it is not sufficient for rigorous exclusion of air, especially over long reaction times or at elevated temperatures. Oxygen can diffuse through the balloon membrane or enter through imperfectly sealed joints. Furthermore, the solvents themselves are likely the primary source of oxygen.[4]

  • Solutions:

    • Improve Inert Atmosphere Technique: Switch from a balloon to a Schlenk line or a glove box for a more robust inert atmosphere.[10][11] Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and air.[10]

    • Rigorously Degas Solvents: The "freeze-pump-thaw" method is the most effective way to remove dissolved gases.[4][10] For less sensitive applications, sparging the solvent with argon or nitrogen for at least 30 minutes can be sufficient.[4][8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin="0.1,0.1"];

} caption: Decision tree for addressing in-reaction oxidation.

Problem 3: My purified 1-ethyl-4-methylindoline degrades within weeks in the freezer.
  • Underlying Cause: Long-term storage requires minimizing exposure to both oxygen and light.[1] Even in a freezer, repeated opening of the container can introduce fresh air. If the vial is not properly sealed or is made of clear glass, degradation can still occur.

  • Solutions:

    • Use Antioxidants: For long-term storage, adding a radical-scavenging antioxidant can be highly effective. Butylated hydroxytoluene (BHT) or hindered amine stabilizers (HAS) are common choices for protecting amines.[12][13]

    • Proper Packaging: Store the compound in an amber vial to protect it from light.[1] Use a vial with a well-sealing cap, such as a Sure/Seal™ bottle or a vial with a PTFE-lined cap.[10][14]

    • Inert Atmosphere Storage: For maximum stability, flush the vial with argon or nitrogen before sealing and store it within a glove box or a desiccator filled with an inert gas.[1][15]

Protocols & Methodologies

Protocol 1: Solvent Degassing by Inert Gas Sparging

This method is suitable for most standard applications where rigorous oxygen exclusion is not required.[4]

  • Assemble your reaction flask, ensuring it is clean and dry.

  • Add the required volume of solvent to the flask.

  • Insert a long needle or cannula connected to a source of inert gas (nitrogen or argon) so that the tip is submerged below the liquid surface.

  • Insert a second, shorter "exit" needle through the septum to act as a vent.[8]

  • Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes. Vigorous bubbling can lead to solvent evaporation.

  • Once degassing is complete, remove the long needle while maintaining a positive pressure of inert gas through the shorter needle to create an inert headspace.

dot graph G { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, size="7.6,5", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Sparging setup and the oxidation reaction.

Protocol 2: The Freeze-Pump-Thaw Method

This is the most rigorous method for removing dissolved gases and should be used for highly air-sensitive reactions.[4][10]

  • Place the solvent in a Schlenk flask, which is a specialized flask with a sidearm and a stopcock. Do not fill the flask more than halfway.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 3: Long-Term Stabilized Storage

This protocol incorporates an antioxidant for enhanced stability.

  • If the indoline is a solid, dissolve it in a minimal amount of a high-purity, inert solvent (e.g., anhydrous toluene). If it is a liquid, it can be used neat.

  • Add a small amount of an antioxidant. See the table below for recommendations.

  • Transfer the solution or neat liquid to a clean, dry amber vial.

  • Flush the headspace of the vial with argon or nitrogen for 1-2 minutes.

  • Quickly and tightly seal the vial with a PTFE-lined cap.

  • For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Store in a freezer (-20 °C), clearly labeled with the compound name, date, and the fact that it contains an antioxidant.

AntioxidantTypical ConcentrationNotes
BHT (Butylated hydroxytoluene) 50-200 ppm (w/w)A common and effective phenolic antioxidant that acts as a radical scavenger.[16]
Vitamin E (α-Tocopherol) 100-500 ppm (w/w)A natural, effective antioxidant, though slightly more expensive. Protects against lipid peroxidation.[17]
Hindered Amine Stabilizers (HAS) 100-1000 ppm (w/w)Act via a catalytic cycle to repeatedly scavenge radicals; very effective but may be more complex to remove if needed.[12][18]

References

  • Boto, A., et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates. Organic Letters. Available at: [Link]

  • Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. Available at: [Link]

  • Jia, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]

  • Lubrication Expert. (2021). How do phenols work with a amine antioxidant additives?. YouTube. Available at: [Link]

  • Patents, Google. Inhibition of amine oxidation.
  • Pérez, B., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis. Available at: [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • PubChem. 1-Ethyl-4-methylquinolin-1-ium iodide. Available at: [Link]

  • ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers. Available at: [Link]

  • Sharma, V., et al. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Available at: [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. Available at: [Link]

  • Wikipedia. Degassing. Available at: [Link]

  • Zhang, S., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Impurity Peaks in HPLC of 1-Ethyl-4-Methylindoline

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-ethyl-4-methylindoline. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-ethyl-4-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during impurity profiling. As a senior application scientist, this resource synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your analytical results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 1-ethyl-4-methylindoline and its impurities.

Q1: What are the likely sources of impurities in 1-ethyl-4-methylindoline synthesis?

Impurities in Active Pharmaceutical Ingredients (APIs) can originate from various stages of the manufacturing process and storage.[1] For 1-ethyl-4-methylindoline, potential organic impurities include starting materials, intermediates, by-products from side reactions, and degradation products.[1] For instance, incomplete reactions could leave residual unreacted starting materials, while side reactions inherent to synthetic organic chemistry can generate by-products.[1] Degradation can also occur if the substance is stored improperly.[1]

Q2: What is the recommended starting point for HPLC method development for this compound?

A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing compounds like 1-ethyl-4-methylindoline.[2] A C18 or C8 column with a high carbon load and effective end-capping is a good initial choice.[1][3] For the mobile phase, a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol is typically employed to separate compounds with varying polarities.[4]

Q3: My main peak for 1-ethyl-4-methylindoline is tailing. What are the primary causes?

Peak tailing for basic compounds like 1-ethyl-4-methylindoline is a frequent issue in RP-HPLC.[5][6] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[6][7] These interactions create more than one retention mechanism, leading to a distorted peak shape.[6] Other potential causes include column overload, where too much sample is injected, or column bed deformation.[6][8]

Q4: I am observing co-eluting peaks. How can I confirm this and begin to resolve them?

Co-elution, where two or more compounds elute at the same time, can be identified by asymmetrical peak shapes, such as shoulders on a peak.[9] A more definitive way to confirm co-elution is by using a photodiode array (PDA) detector to assess peak purity.[10] If the UV spectra across the peak are not identical, it indicates the presence of more than one component.[10] To resolve co-eluting peaks, you can start by optimizing the mobile phase composition, adjusting the gradient slope, or trying a different column chemistry to alter selectivity.[10][11]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific impurity peak issues during the HPLC analysis of 1-ethyl-4-methylindoline.

Issue 1: Poor Peak Shape (Tailing and Fronting)

Poor peak shape can compromise both quantification and resolution.

  • Understanding the Cause: As a basic amine, 1-ethyl-4-methylindoline can interact with ionized silanol groups on the silica packing of the column, leading to peak tailing.[6][12] Peak fronting is less common for basic compounds but can occur due to column overload or an inappropriate sample solvent.

  • Troubleshooting Workflow:

    Caption: Troubleshooting Decision Tree for Poor Peak Shape.

  • Detailed Protocols:

    • Protocol 1: Mobile Phase pH Adjustment. The ionization of silanol groups can be suppressed by operating at a low pH.[6]

      • Prepare a mobile phase with a buffer at pH 2.5-3.5, such as a 10-20 mM phosphate buffer.[12]

      • Equilibrate the column with the new mobile phase until a stable baseline is achieved.

      • Inject the sample and evaluate the peak shape. Causality: At low pH, the silanol groups are protonated and thus less likely to interact with the protonated basic analyte through ion exchange.[6]

    • Protocol 2: Using a Competing Base. Adding a small amount of a competing base to the mobile phase can mask the active silanol sites.[12]

      • Add a low concentration (e.g., 5 mM) of triethylamine (TEA) to the mobile phase.[12]

      • Adjust the pH of the mobile phase as needed.

      • Equilibrate the column and inject the sample. Causality: The competing base preferentially interacts with the silanol groups, reducing their availability to interact with the analyte.[12] Note that this approach may shorten column lifetime.[12]

Issue 2: Co-eluting Impurity Peaks

Achieving complete separation of all impurities is crucial for accurate quantification.

  • Understanding the Cause: Co-elution occurs when two or more compounds have very similar retention characteristics under the current chromatographic conditions. This can be due to insufficient column efficiency or a lack of selectivity in the mobile or stationary phase.

  • Troubleshooting Workflow:

    Caption: Workflow for Resolving Co-eluting Peaks.

  • Detailed Protocols:

    • Protocol 3: Gradient Optimization. A slower gradient can often improve the separation of closely eluting compounds.[11]

      • Identify the time window where the co-eluting peaks appear.

      • Decrease the rate of change of the organic modifier in the mobile phase during this time window.[11]

      • Alternatively, introduce an isocratic hold at a specific mobile phase composition just before the elution of the critical pair.[11] Causality: A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better differentiation based on small differences in their physicochemical properties.

    • Protocol 4: Changing Selectivity. Altering the mobile or stationary phase can change the nature of the interactions and thus the elution order.

      • Mobile Phase: If using acetonitrile as the organic modifier, switch to methanol, or vice versa.[11] Methanol has different solvent properties and can alter the elution pattern.[11]

      • Stationary Phase: If a C18 column is being used, consider a column with a different stationary phase, such as a phenyl-based column. Phenyl columns can offer alternative selectivity due to π-π interactions.[2] Causality: Different organic modifiers and stationary phases provide different types of interactions (e.g., hydrophobic, π-π), which can be exploited to achieve separation of structurally similar compounds.

III. Data Presentation and Experimental Protocols

Table 1: Effect of Mobile Phase pH on Retention and Peak Asymmetry of 1-Ethyl-4-Methylindoline
Mobile Phase pHRetention Time (min)Asymmetry Factor (As)
7.08.22.1
4.57.51.6
3.06.81.2

This table illustrates a common trend where decreasing the mobile phase pH for a basic analyte reduces retention time and improves peak shape by minimizing silanol interactions.[6]

Step-by-Step Experimental Protocol: Systematic Method Development for Impurity Profiling

This protocol outlines a systematic approach to developing a robust HPLC method for impurity profiling of 1-ethyl-4-methylindoline.

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11] This provides a good balance of resolving power and backpressure.[2]

  • Initial Mobile Phase and Gradient Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Scouting Gradient: Run a fast linear gradient from 5% to 95% B over 15 minutes to determine the approximate elution conditions for the main peak and any visible impurities.[11]

  • Optimization of Mobile Phase pH:

    • Based on the initial screening, if peak tailing is observed, prepare mobile phases with different buffers to control the pH (e.g., phosphate buffer at pH 3.0).[12]

    • Run the scouting gradient with the buffered mobile phase and compare the chromatograms for peak shape and resolution.

  • Gradient Refinement:

    • Based on the optimized pH conditions, refine the gradient to improve the resolution of closely eluting peaks.

    • If impurities are clustered, use a shallower gradient in that region.[11][13]

  • Flow Rate and Temperature Adjustment:

    • Once a satisfactory separation is achieved, the flow rate and column temperature can be fine-tuned.

    • A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[11]

  • Method Validation:

    • Once the method is optimized, perform a validation according to relevant guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1]

IV. References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024, August 16). American Pharmaceutical Review.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). European Pharmaceutical Review.

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. Benchchem.

  • Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection. Benchchem.

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MicroSolv Technology Corporation.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). LinkedIn.

  • How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum.

  • The Secrets of Good Peak Shape in HPLC. ResearchGate.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Lab Manager.

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025, June 9). Pharmaguideline.

Sources

Troubleshooting

minimizing side reactions during ethylation of methylindolines

Technical Support Center: Ethylation of Methylindolines A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Selectivity Welcome to the technical support center for synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethylation of Methylindolines

A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Selectivity

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on the ethylation of methylindoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. The ethylation of indolines, while seemingly straightforward, is often complicated by competing side reactions. This guide will address the most common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should anticipate when ethylating a methylindoline?

The primary challenge in the ethylation of methylindolines is controlling regioselectivity. The indoline nucleus contains multiple nucleophilic sites, leading to several potential side products:

  • N-Ethylation (Desired): The reaction occurs on the nitrogen atom of the indoline ring.

  • C-Ethylation (Side Reaction): Alkylation occurs on the aromatic ring, typically at the C5 or C7 positions, which are activated by the nitrogen atom. This is a form of Friedel-Crafts alkylation.

  • Over-alkylation (Side Reaction): Formation of a quaternary ammonium salt through the addition of a second ethyl group to the nitrogen. This is more common with highly reactive ethylating agents or harsh conditions.

The key to a successful reaction is to favor conditions that enhance the nucleophilicity of the nitrogen atom while minimizing the reactivity of the aromatic ring.

Q2: My main side product is C5-alkylation. What is the mechanistic reason for this, and how can I favor N-alkylation?

This is the most common and critical issue in indoline alkylation. The competition between N- and C-alkylation is governed by the character of the indoline nucleophile and the reaction conditions.[1] The nitrogen lone pair contributes to the aromatic system, increasing the electron density of the benzene ring and making it susceptible to electrophilic attack.

Mechanistic Explanation: The regioselectivity is influenced by the choice of solvent and the presence or absence of a strong base.[1][2]

  • Under Basic Conditions (Deprotonation): When a strong base like Sodium Hydride (NaH) is used, the indoline N-H is deprotonated to form an indolide anion. This anion is an "ambident nucleophile," meaning it has two reactive sites (N and C). The counter-ion (e.g., Na+, K+) and the solvent polarity dictate the reaction site. Polar aprotic solvents (like DMF) solvate the cation, leaving the nitrogen anion more exposed and nucleophilic, thus favoring N-alkylation.[3]

  • Under Neutral or Acidic Conditions: Without a base, the indoline nitrogen acts as a neutral nucleophile. However, highly reactive ethylating agents or acidic conditions can promote a Friedel-Crafts-type reaction where the aromatic ring acts as the nucleophile, leading to C-alkylation.[1] Certain solvents, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can promote C-alkylation by forming hydrogen-bonding clusters that reduce the nucleophilicity of the nitrogen atom.[1]

The following workflow provides a systematic approach to troubleshooting poor regioselectivity.

G start Problem: Significant C-Alkylation Observed step1 Step 1: Analyze Base & Deprotonation start->step1 base_q Is a strong base (e.g., NaH, KH) used to ensure full deprotonation? step1->base_q step2 Step 2: Evaluate Solvent System solvent_q What is the solvent? step2->solvent_q step3 Step 3: Assess Ethylating Agent & Temperature agent_q Is the ethylating agent highly reactive (e.g., Et-I) and temp high? step3->agent_q solution Outcome: Selective N-Ethylation Achieved base_a1 Action: Introduce a strong base (1.1 eq). Use anhydrous conditions. base_q->base_a1 No base_a2 Action: Consider a different counter-ion. (e.g., use Cs2CO3 or K2CO3). base_q->base_a2 Yes base_a1->step2 base_a2->step2 solvent_q->step3 Polar Aprotic solvent_a1 Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, THF). Ensure it is anhydrous. solvent_q->solvent_a1 Nonpolar or Protic solvent_a1->step3 solvent_a2 Action: Avoid protic or highly nonpolar solvents (e.g., Toluene alone). agent_q->solution No agent_a1 Action: Switch to a less reactive agent (e.g., Et-Br, Diethyl Sulfate). agent_q->agent_a1 Yes agent_a2 Action: Lower the reaction temperature (start at 0 °C after deprotonation). agent_a1->agent_a2 agent_a2->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: My reaction yield is very low, even with good N-selectivity. What are the likely causes?

Low yields can be frustrating but are often solvable by systematically reviewing your reaction parameters.

  • Incomplete Deprotonation: This is a primary cause. If the indoline is not fully converted to its more nucleophilic anion, the reaction will be sluggish and incomplete. Ensure you are using a sufficient excess (1.1-1.5 equivalents) of a strong base.[4]

  • Reagent Purity: Water is the enemy of this reaction. Any protic impurity in your indoline, solvent, or ethylating agent will quench the base and the indolide anion. Always use anhydrous solvents and ensure your starting materials are dry.[5]

  • Reaction Temperature and Time: Some reactions require thermal energy to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating it (e.g., to 50-80 °C). Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

  • Steric Hindrance: If the methyl group on your indoline is at the C7 position, it can sterically hinder the approach of the ethylating agent to the nitrogen. In such cases, a less bulky ethylating agent or longer reaction times might be necessary.

Troubleshooting & Optimization Guide

This section provides specific answers to common troubleshooting questions.

Issue Potential Cause Recommended Action & Rationale
Mixture of N- and C-ethylated products Solvent Choice Switch to a polar aprotic solvent like DMF or THF. These solvents effectively solvate the cation from the base, leaving the nitrogen anion more nucleophilic and accessible for alkylation.[2][3]
Base Strength / Counter-ion Use a strong base like NaH or KH. This ensures complete deprotonation. The counter-ion is also crucial; K+ favors N-alkylation more than Li+ or Mg2+.[2]
Temperature Run the reaction at a lower temperature (0 °C to RT). Higher temperatures can sometimes provide enough energy to overcome the activation barrier for C-alkylation.
Formation of Quaternary Salt Stoichiometry Use a slight excess (1.0-1.2 eq.) of the ethylating agent. Using a large excess will drive the reaction towards the undesired dialkylation product.
Ethylating Agent Reactivity Use a less reactive agent. Ethyl iodide is more reactive than ethyl bromide. Consider using diethyl sulfate for a more controlled reaction.
Reaction Fails to Start or is Sluggish Inadequate Deprotonation Increase base stoichiometry to 1.5 eq. or switch to a stronger base (e.g., from K2CO3 to NaH). This ensures a sufficient concentration of the reactive indolide anion.[4]
Solvent Purity Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system. Trace water can kill the reaction.
Low Temperature Gradually increase the reaction temperature. Monitor by TLC to find the optimal balance between reaction rate and side product formation.[4]

Experimental Protocol: Selective N-Ethylation of 2-Methylindoline

This protocol is a self-validating system designed for high N-selectivity.

Objective: To synthesize N-ethyl-2-methylindoline with minimal C-alkylation side products.

Materials:

  • 2-Methylindoline (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Ethyl Bromide (EtBr) (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 2-methylindoline (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the ethyl bromide (1.1 eq.) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 3-12 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-ethyl-2-methylindoline.

The mechanism for the primary reaction pathways is illustrated below.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indoline Methylindoline (R-NH) Base Strong Base (B⁻) Anion Methylindolide Anion (R-N⁻) Indoline->Anion + B⁻ - BH EtBr Ethyl Bromide (EtBr) N_Product Desired Product: N-Ethylation EtBr->N_Product Favored in Polar Aprotic Solvents C_Product Side Product: C-Alkylation EtBr->C_Product Favored in Nonpolar Solvents / Acidic Conditions

Sources

Optimization

Technical Support Center: Purification of 1-ethyl-4-methyl-2,3-dihydro-1H-indole

[1] Case ID: IND-PUR-001 Status: Active Topic: Column Chromatography Purification of N-Alkyl Indolines Assigned Specialist: Senior Application Scientist[1] Executive Summary & Method Development The Molecule: 1-ethyl-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: IND-PUR-001 Status: Active Topic: Column Chromatography Purification of N-Alkyl Indolines Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Method Development

The Molecule: 1-ethyl-4-methyl-2,3-dihydro-1H-indole (1-ethyl-4-methylindoline) is a tertiary amine with an electron-rich aromatic system.[1] The Challenge: Two primary failure modes exist for this class of compounds:

  • Streaking (Tailing): The basic nitrogen interacts with acidic silanol groups (

    
    ) on the silica surface, causing band broadening and poor resolution.[1]
    
  • Oxidative Degradation: Indolines are susceptible to dehydrogenation (reverting to the indole) or oxidation to oxindoles upon prolonged exposure to air and silica.[1]

The Solution: The purification protocol must utilize a Base-Deactivated Silica System .[1] By introducing a volatile base (Triethylamine) into the mobile phase, we competitively block silanol sites, ensuring the target molecule elutes as a tight, symmetrical band.

Troubleshooting Guide (FAQ)

Symptom: The compound streaks/tails on the TLC plate and column.

Diagnosis: Acid-Base Interaction.[1][2] The pKa of the conjugate acid of N-alkyl indolines is typically


.[1] Silica gel is weakly acidic (

).[1] The amine protons exchange with the silanols, dragging the compound down the column. Corrective Action:
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your solvent system.[1]
    
  • Pre-treatment: Pre-wash the packed column with the basified solvent before loading the sample.

Symptom: The product turns dark/brown on the column.

Diagnosis: Oxidative Decomposition.[1] Electron-rich indolines can undergo auto-oxidation on the high-surface-area silica, especially if the column runs slowly.[1] Corrective Action:

  • Speed is Critical: Use "Flash" chromatography conditions (positive nitrogen pressure) to minimize residence time.[1]

  • Inert Atmosphere: If possible, flush the column with Nitrogen (

    
    ) before use.[1]
    
  • Alternative Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) , which is less acidic and less oxidizing than silica.[1]

Symptom: Poor separation from starting material (4-methylindoline).

Diagnosis: Insufficient Selectivity.[1] The N-ethyl product and the N-H starting material have similar polarities.[1] Corrective Action:

  • Selectivity Change: If using Hexane/Ethyl Acetate (Hex/EtOAc) fails, switch to Toluene/Ethyl Acetate .[1] The

    
     interactions of toluene with the aromatic indoline core often provide better resolution for N-alkylated vs. N-H species.[1]
    

Standard Operating Procedure (SOP): Basified Silica Chromatography

Materials Required
  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).[1][3]

  • Gas: Nitrogen source for pressure.[1]

Step-by-Step Protocol
Phase 1: TLC Optimization
  • Prepare a 10% solution of the crude mixture in EtOAc.

  • Test standard solvent: 9:1 Hex:EtOAc .

  • Critical Step: If the spot streaks, prepare a new TLC chamber with 90:9:1 Hex:EtOAc:TEA .

  • Target Rf: Adjust polarity until the product Rf is 0.3 – 0.4 .

Phase 2: Column Preparation (Slurry Method)
  • Slurry Preparation: Mix the silica gel with the starting mobile phase (e.g., 95:5 Hex:EtOAc + 1% TEA ).

  • Packing: Pour the slurry into the column. Tap gently to settle.[1]

  • Conditioning: Flush the column with 2 column volumes (CV) of the mobile phase containing TEA. This saturates the acidic silanol sites.[1]

Phase 3: Loading & Elution
  • Loading: Dissolve the crude oil in the minimum amount of mobile phase (or Toluene).[1] Load carefully onto the sand bed.[1][3]

  • Elution:

    • Start isocratic with the packing solvent.[1]

    • Collect fractions immediately (indolines elute quickly in basified systems).[1]

    • Note: TEA has a high boiling point (

      
      ).[1] It will be removed during rotary evaporation if a good vacuum is used, or via azeotrope with ethanol.[1]
      

Data & Visualization

Table 1: Recommended Solvent Systems
Separation ChallengeRecommended Solvent SystemModifierMechanism
Standard Purification Hexane / Ethyl Acetate1% TEAPolarity-based separation with silanol blocking.[1]
Close Eluting Impurities Toluene / Ethyl Acetate1% TEA

interaction selectivity.[1]
High Polarity / Streaking DCM / Methanol1%

High solubility power for polar amines.[1]
Workflow Diagrams
Figure 1: Method Development Decision Tree

G Start Start: Crude 1-ethyl-4-methylindoline TLC Run TLC (Hex/EtOAc) Start->TLC CheckStreak Is the spot streaking? TLC->CheckStreak AddBase Add 1% TEA to Solvent CheckStreak->AddBase Yes CheckSep Is Separation > 0.1 Rf? CheckStreak->CheckSep No AddBase->CheckSep ChangeSolv Switch to Toluene/EtOAc or DCM/MeOH CheckSep->ChangeSolv No CheckDecomp Is product decomposing? CheckSep->CheckDecomp Yes StdCol Proceed to Silica Column (Basified) Alumina Switch to Neutral Alumina CheckDecomp->StdCol No CheckDecomp->Alumina Yes

Caption: Decision logic for selecting the stationary phase and mobile phase modifiers based on TLC behavior.

Figure 2: The Basified Silica Protocol

G Step1 1. Slurry Prep (Silica + Solvent + 1% TEA) Step2 2. Column Conditioning (Flush 2 CVs) Step1->Step2 Step3 3. Load Sample (Min. Volume) Step2->Step3 Step4 4. Elution (Flash Pressure) Step3->Step4 Step5 5. Evaporation (Remove Solvent & TEA) Step4->Step5

Caption: Step-by-step workflow for the "Basified Silica" technique to prevent amine tailing.

References

  • Biotage. (2023).[1][2][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (n.d.).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for basified silica techniques).

  • BenchChem. (2025).[1][3] Technical Support Center: Column Chromatography of Alpha-Aminoketones. (General reference for amine-silica interactions).

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Properties of Indoline Salts

Welcome to the technical support center for handling indoline salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by the hygroscopic nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling indoline salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by the hygroscopic nature of these compounds. The inherent tendency of indoline salts to absorb atmospheric moisture can significantly impact experimental reproducibility, compound stability, and the overall integrity of your research.[1][2][3]

This resource provides practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively. The information herein is grounded in established scientific principles and field-proven laboratory practices to ensure the reliability and accuracy of your work.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with hygroscopic indoline salts, offering probable causes and actionable solutions.

Issue 1: Inaccurate and Unstable Mass Readings During Weighing

Q: I'm trying to weigh an indoline salt, but the reading on the analytical balance is constantly increasing, making it impossible to get an accurate measurement. What's happening and how can I fix this?

A:

Probable Cause: The continuous increase in mass is a classic sign of a hygroscopic substance absorbing moisture from the air.[4][5] The rate of weight gain is often influenced by the ambient relative humidity (RH) and the specific properties of the indoline salt. This moisture uptake can lead to significant errors in concentration calculations for subsequent experiments.[6]

Solution Pathway:

  • Controlled Environment: The most effective solution is to handle the compound in a controlled environment with low humidity.[7]

    • Glove Box: A glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard for handling highly hygroscopic materials.[8][9] This completely isolates the compound from atmospheric moisture.

    • Low-Humidity Room/Chamber: If a glove box is unavailable, conduct the weighing in a room with controlled, low humidity.

    • Desiccator: For less sensitive salts, quickly weighing the compound immediately after removal from a desiccator can minimize moisture absorption.[10]

  • Rapid Weighing by Difference:

    • Pre-weigh a sealed container (e.g., a vial with a cap).

    • Inside a low-humidity environment if possible, add an approximate amount of the indoline salt to the container and seal it immediately.

    • Weigh the sealed container. The difference between this mass and the initial mass of the container is the accurate weight of your compound.

  • Weighing into Solvent:

    • Tare a flask containing the desired solvent for your experiment.

    • Quickly add the hygroscopic indoline salt directly to the solvent.

    • The increase in mass will be that of the added salt. This method is efficient as it immediately dissolves the salt, preventing further moisture absorption.[11]

Issue 2: Physical Changes in the Solid Indoline Salt (Clumping, Caking, or Deliquescence)

Q: My powdered indoline salt, which was initially a free-flowing powder, has become clumpy and difficult to handle. In some cases, it has even turned into a sticky or liquid-like substance. Why is this happening?

A:

Probable Cause: These physical changes are direct consequences of excessive moisture absorption.[2][12][13]

  • Clumping and Caking: Initial water uptake causes particles to stick together, forming aggregates.[6][13]

  • Deliquescence: This occurs when a highly hygroscopic salt absorbs so much moisture that it dissolves into the absorbed water, forming a liquid solution.[12]

These changes not only make handling and accurate weighing difficult but can also be indicative of potential chemical degradation.[12][14]

Solution Pathway:

  • Proper Storage is Paramount:

    • Primary Container: Always store hygroscopic indoline salts in airtight containers. Screw-cap vials with a good seal are essential.

    • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[1][10] Regularly check and replace or regenerate the desiccant.

    • Inert Atmosphere: For highly sensitive salts, consider storage in a glove box under an inert atmosphere.

  • Drying Procedures: If your material has already absorbed moisture, it may be possible to dry it, depending on its thermal stability.

    • Vacuum Oven: Drying under vacuum at a mild temperature is an effective method for removing absorbed water without degrading the compound.[15] A slow and gentle application of vacuum is crucial to prevent the fine powder from being drawn into the vacuum system.[15]

    • High Vacuum Line (Schlenk Line): For smaller quantities, drying on a high vacuum line can be effective.[8][9]

  • Aliquotting: When you receive a new batch of a hygroscopic indoline salt, consider immediately aliquoting it into smaller, single-use quantities under a controlled atmosphere. This minimizes the exposure of the bulk material to ambient humidity during repeated use.[10]

Issue 3: Poor Solubility or Unexpected Precipitation in Aprotic Solvents

Q: I'm trying to dissolve a hygroscopic indoline salt in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile), but it's not dissolving completely, or a precipitate forms over time. What could be the cause?

A:

Probable Cause: The absorbed water in the hygroscopic salt is the likely culprit. Many anhydrous aprotic solvents have very low water miscibility. The water introduced with the salt can lead to several issues:

  • Insolubility: The hydrated form of the salt may have significantly different solubility properties than the anhydrous form.

  • Precipitation: The salt may initially dissolve, but as the small amount of water saturates the solvent, the hydrated salt can precipitate out.

  • Reaction with Solvent: In some cases, the water can react with the solvent or promote side reactions, leading to insoluble byproducts.

Solution Pathway:

  • Ensure the Salt is Anhydrous: Before attempting to dissolve the salt, ensure it is thoroughly dry using the methods described in Issue 2 .

  • Use High-Quality Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents. Solvents can absorb atmospheric moisture over time once opened. Purging the solvent with an inert gas like argon or nitrogen before use can help remove dissolved moisture.[16]

  • Solvent Selection: If insolubility persists even with dry salt and solvent, consider a solvent with slightly higher polarity that is still compatible with your experimental conditions.

  • Co-solvents: The addition of a small amount of a compatible co-solvent that can solubilize water might be an option, but this must be carefully considered as it can affect your reaction or analysis.

Issue 4: Inconsistent Results in Analytical Measurements (NMR, HPLC, etc.)

Q: My analytical results for an indoline salt are inconsistent from one experiment to the next. For example, in NMR, I see a broad water peak, and in HPLC, the retention time is shifting. Could this be related to its hygroscopic nature?

A:

Probable Cause: Absolutely. The presence of variable amounts of water can significantly impact analytical results.

  • NMR Spectroscopy: A large, broad water peak can obscure signals of interest in your spectrum. The chemical shifts of exchangeable protons (e.g., N-H) on the indoline salt can also be affected by the presence of water.

  • HPLC Analysis: Changes in the polarity of the sample due to absorbed water can lead to shifts in retention times, especially in normal-phase chromatography. In reverse-phase, it can affect the initial interaction with the column. Water can also alter the sample diluent's pH, which can be critical for the analysis of ionizable compounds like salts.

  • Quantitative Analysis: If the mass of the compound is artificially inflated by absorbed water, all subsequent calculations of concentration, molarity, and reaction stoichiometry will be incorrect.[17]

Solution Pathway:

  • Standardized Sample Preparation: Implement a strict and consistent protocol for sample preparation. This should include drying the indoline salt under vacuum and using anhydrous solvents for dissolution.

  • Use of Internal Standards: For quantitative analyses, using an internal standard can help to compensate for variations in sample preparation and injection volume.

  • Karl Fischer Titration: To accurately determine the water content of your indoline salt, perform Karl Fischer titration.[18] This will allow you to correct for the water content in your calculations and ensure you are using the true mass of the anhydrous compound.

  • Gravimetric Sorption Analysis: For a detailed characterization of the hygroscopic properties of your indoline salt, consider using a gravimetric sorption analyzer. This instrument measures the uptake and loss of water as a function of relative humidity, providing valuable data for understanding its behavior.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes a salt, like an indoline salt, hygroscopic?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For salts, this is often due to the strong electrostatic interactions between the ions in the crystal lattice and the polar water molecules. The presence of functional groups capable of hydrogen bonding also contributes significantly to a molecule's affinity for water.[14]

Q2: How can I quickly assess if a new indoline salt is hygroscopic?

A2: A simple, qualitative test is to place a small amount of the powder on a watch glass and leave it exposed to the ambient laboratory environment. Observe it over a period of time (minutes to hours). If you notice any changes such as clumping, a "wet" appearance, or deliquescence, the compound is hygroscopic. For a quantitative assessment, dynamic vapor sorption (DVS) analysis is the standard method.[19]

Q3: Are all indoline salts equally hygroscopic?

A3: No. The degree of hygroscopicity can vary significantly depending on the specific counter-ion (e.g., hydrochloride, hydrobromide, mesylate) and the crystalline form (polymorph) of the salt.[20] Some salt forms or polymorphs may be more thermodynamically stable and have a crystal lattice that is less accommodating to water molecules.

Q4: Can moisture cause chemical degradation of indoline salts?

A4: Yes. Absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation reactions.[12] Furthermore, water can directly participate in chemical reactions such as hydrolysis, which can lead to the formation of impurities and a loss of potency of the active pharmaceutical ingredient (API).[6][14] The indole ring itself can be susceptible to oxidative degradation, a process that can be influenced by the presence of moisture.[21][22][23]

Q5: What is the best way to package and ship a hygroscopic indoline salt?

A5: Proper packaging is critical to maintain the integrity of the compound during transit and storage.[12] The material should be placed in a primary container with a very low moisture vapor transmission rate (MVTR), such as a glass vial with a tightly sealed cap. This primary container should then be heat-sealed in a foil pouch, often with a desiccant packet included within the pouch but outside the primary container.[10] The entire package should be clearly labeled as "Moisture Sensitive" or "Hygroscopic."

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Accurate Weighing of a Hygroscopic Indoline Salt via Weighing by Difference
  • Preparation: Place a clean, dry glass vial with a screw cap on the analytical balance and tare the balance to zero.

  • Environment: Transfer the vial and the stock container of the hygroscopic indoline salt into a glove box or a low-humidity chamber.

  • Transfer: Quickly transfer an approximate amount of the indoline salt from the stock container to the tared vial.

  • Seal: Immediately and tightly seal the vial with its cap.

  • Weighing: Remove the sealed vial from the controlled environment and place it on the analytical balance.

  • Record: Record the stable mass reading. This value represents the accurate mass of the anhydrous indoline salt.

Diagram 1: Workflow for Handling Hygroscopic Indoline Salts

This diagram illustrates the recommended workflow to minimize moisture exposure from storage to creating a stock solution.

G cluster_storage Storage cluster_handling Handling Environment cluster_weighing Weighing cluster_dissolution Solution Preparation Storage Store in Airtight Vial within a Desiccator GloveBox Transfer to Glove Box / Low RH Chamber Storage->GloveBox Minimize Exposure Weigh Weigh Quickly by Difference into a Sealed Vial GloveBox->Weigh Accurate Mass Dissolve Dissolve in Anhydrous Solvent under Inert Gas Weigh->Dissolve Immediate Use

Sources

Reference Data & Comparative Studies

Validation

comparison of 1-ethyl-4-methylindoline vs 1-methyl-4-methylindoline reactivity

Topic: Comparative Reactivity Guide: 1-Ethyl-4-methylindoline vs. 1-Methyl-4-methylindoline Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 1-Ethyl-4-methylindoline vs. 1-Methyl-4-methylindoline Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a technical comparison between 1-ethyl-4-methylindoline (Compound A) and 1-methyl-4-methylindoline (Compound B). While structurally similar, the substitution of an N-methyl group with an N-ethyl group introduces critical physicochemical and reactivity shifts that impact synthetic utility and pharmacological profiles.

Key Differentiators:

  • Steric Environment: The N-ethyl group increases steric bulk around the nitrogen center, retarding N-quaternization rates and slightly altering metabolic dealkylation kinetics compared to the N-methyl analog.

  • Lipophilicity: The ethyl substitution increases LogP by approximately 0.5 units, enhancing membrane permeability but potentially reducing aqueous solubility.

  • Electronic Effects: Both alkyl groups are electron-donating (+I), activating the C5 position for electrophilic aromatic substitution (EAS). The inductive difference is marginal, meaning steric factors dominate the reactivity divergence.

Structural & Electronic Analysis

Both compounds share the core 4-methylindoline scaffold. The 4-methyl substituent is located at the peri position relative to C3, creating a fixed steric constraint that affects reactions at C3 (e.g., formylation) regardless of the N-substituent. The primary variable is the N-alkyl group.

Feature1-Methyl-4-methylindoline1-Ethyl-4-methylindolineImpact
N-Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)Ethyl adds rotational freedom and steric bulk.
Electronic Effect +I (Inductive Donor)+I (Inductive Donor)Ethyl is a marginally stronger donor, but the effect is negligible on ring activation.
Steric Hindrance LowModerateEthyl hinders approach of electrophiles to the N-lone pair.
C4-Interaction Peri-strain with C3Peri-strain with C3The 4-Me group creates a "buttressing" effect, making the scaffold rigid.
Diagram 1: Structural Reactivity Logic

ReactivityLogic Core 4-Methylindoline Core (Peri-strain at C3) N_Sub N-Substituent (Variable) Core->N_Sub Scaffold Me_Path N-Methyl (Low Sterics, Fast Metabolism) N_Sub->Me_Path Methylation Et_Path N-Ethyl (Higher Lipophilicity, Slower Quaternization) N_Sub->Et_Path Ethylation Reactivity_C5 C5 Electrophilic Attack (Primary Reactive Site) Me_Path->Reactivity_C5 Activated Reactivity_N N-Quaternization (Lone Pair Availability) Me_Path->Reactivity_N Rapid Reaction Et_Path->Reactivity_C5 Activated (+Lipophilic) Et_Path->Reactivity_N Sterically Hindered

Caption: Logical flow of reactivity differences driven by the N-substituent choice.

Comparative Reactivity Profile

A. N-Alkylation (Quaternization)

The most distinct reactivity difference is observed when these compounds act as nucleophiles (e.g., reacting with alkyl halides to form quaternary ammonium salts).

  • 1-Methyl: The nitrogen lone pair is accessible. Reaction with methyl iodide (MeI) is rapid.

  • 1-Ethyl: The ethyl group's methylene (-CH₂-) protons and the terminal methyl group create a "cone of protection" around the nitrogen. Rates of quaternization are significantly slower due to steric hindrance.

B. Oxidative Aromatization (Indoline Indole)

Both compounds can be oxidized to their corresponding indoles (1-methyl-4-methylindole and 1-ethyl-4-methylindole) using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil .

  • Mechanism: Involves hydride abstraction from C2/C3.

  • Comparison: The reaction rate is generally similar, as the N-substituent is distal to the C2-C3 bond being oxidized. However, the 1-Ethyl analog may require slightly longer reaction times or more vigorous conditions if the oxidant is bulky, due to the overall increase in molecular volume.

C. Electrophilic Aromatic Substitution (EAS)

The nitrogen lone pair activates the benzene ring. The C5 position (para to Nitrogen) is the preferred site for EAS (e.g., bromination, nitration).

  • Regioselectivity: Identical for both. The 4-methyl group blocks C4 and sterically hinders C3, directing incoming electrophiles almost exclusively to C5.

  • Reactivity: 1-Ethyl-4-methylindoline is theoretically slightly more electron-rich (Ethyl > Methyl inductive effect), but in practice, the difference is indistinguishable.

Physicochemical & DMPK Implications

For drug development, the choice between Methyl and Ethyl is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) rather than synthetic reactivity.

Property1-Methyl-4-methylindoline1-Ethyl-4-methylindolineImplication
LogP (Est.) ~2.6~3.1Ethyl analog is more lipophilic, likely higher brain penetration.
Solubility ModerateLowerEthyl analog may require co-solvents (DMSO/PEG) for assays.
Metabolism N-Demethylation (Rapid)N-Deethylation (Slower)N-Ethyl often improves metabolic stability against CYP450s compared to N-Methyl.
Boiling Point LowerHigherEthyl analog is easier to handle as a non-volatile oil/solid.

Experimental Protocols

Protocol A: Synthesis via N-Alkylation

Objective: Synthesis of target compounds from commercially available 4-methylindoline.

Reagents:

  • Substrate: 4-Methylindoline (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) OR Iodoethane (EtI) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve 4-methylindoline (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (20 mmol) and stir for 15 minutes at room temperature.
    
  • Alkylation:

    • For 1-Methyl: Add MeI (11 mmol) dropwise. Reaction is typically complete in 2-4 hours at RT.

    • For 1-Ethyl: Add EtI (11 mmol) dropwise. Reaction may require heating to 60°C for 6-12 hours due to the lower electrophilicity of EtI and higher steric demand.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Aromatization (Indoline to Indole)

Objective: Converting the indoline core to the indole core.[1][2]

Reagents:

  • Substrate: N-alkyl-4-methylindoline

  • Oxidant: DDQ (1.1 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

Procedure:

  • Dissolve the N-alkyl-4-methylindoline (1 mmol) in DCM (10 mL).

  • Cool to 0°C in an ice bath.

  • Add DDQ (1.1 mmol) portion-wise over 5 minutes. The solution will turn dark (charge-transfer complex).

  • Stir at RT for 1-3 hours. Monitor by TLC (Indoles are usually fluorescent; Indolines are less so).

  • Filtration: Filter off the precipitated hydroquinone byproduct.

  • Wash: Wash filtrate with saturated

    
     and brine.
    
  • Isolate: Evaporate solvent to yield the crude indole.

Diagram 2: Synthesis & Oxidation Workflow

SynthesisWorkflow Start Start: 4-Methylindoline Step1_Me Reaction A: MeI, K2CO3, DMF (Fast, RT) Start->Step1_Me Step1_Et Reaction B: EtI, K2CO3, DMF (Slower, 60°C) Start->Step1_Et Prod_Me 1-Methyl-4-methylindoline Step1_Me->Prod_Me Prod_Et 1-Ethyl-4-methylindoline Step1_Et->Prod_Et Oxidation Oxidation (DDQ/DCM) Prod_Me->Oxidation Prod_Et->Oxidation Indole_Me 1-Methyl-4-methylindole Oxidation->Indole_Me Yield >85% Indole_Et 1-Ethyl-4-methylindole Oxidation->Indole_Et Yield >80%

Caption: Parallel synthesis pathways showing the kinetic difference in the alkylation step.

References

  • Vertex AI Search. (2025). Reactivity of N-alkyl Indolines and Indoles. 3

  • Organic Chemistry Portal. (2024). Synthesis of Indolines and Indoles: Methodologies. 4

  • National Institutes of Health (NIH). (2022). Monoselective N-Methylation of Amides and Indoles. 5

  • MDPI. (2023). Substituent Effects of Nitrogen Heterocycles on Reactivity. 6

  • Alfa Chemistry. (2024). pKa Values of Amines and Cyclic Organic Nitrogen Compounds. 7

Sources

Comparative

Spectroscopic Distinction &amp; Performance Guide: Indole vs. Indoline Derivatives

Executive Summary: The Aromaticity Breakpoint The spectroscopic differentiation between Indole (1H-benzo[b]pyrrole) and Indoline (2,3-dihydroindole) is not merely a matter of peak shifting; it represents a fundamental ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aromaticity Breakpoint

The spectroscopic differentiation between Indole (1H-benzo[b]pyrrole) and Indoline (2,3-dihydroindole) is not merely a matter of peak shifting; it represents a fundamental change in electronic topology.

Indole is a fully aromatic, planar, 10-


-electron system. Indoline, having lost the C2=C3 double bond, functions electronically as an aryl amine  (N-alkylaniline derivative) fused to a saturated five-membered ring. This guide delineates the specific spectroscopic markers required to validate this structural change and compares their performance utility in drug discovery and optoelectronics.

Part 1: Structural & Electronic Fundamentals

Before interpreting spectra, one must understand the geometric and electronic causality.

  • Indole: Planar geometry.[1][2] The nitrogen lone pair is delocalized into the

    
    -system to maintain aromaticity (
    
    
    
    ). It is electron-rich but a poor nucleophile at the nitrogen.
  • Indoline: Puckered geometry. The C2-C3 bond is saturated.[3] The nitrogen lone pair is less delocalized into the phenyl ring compared to the pyrrole system, making it a stronger Lewis base and a more potent electron donor for charge-transfer applications (e.g., Dye-Sensitized Solar Cells).

Visualization: Electronic Topology & Geometry

Indole_vs_Indoline cluster_0 Indole (Aromatic) cluster_1 Indoline (Dihydro) I_Struct Planar 10-pi System (Rigid) I_Prop High Fluorescence Quantum Yield (UV Active) I_Struct->I_Prop Delocalized Lone Pair In_Struct Puckered/Bent Ring (Flexible C2-C3) I_Struct->In_Struct Reduction (H2/Pd or NaBH3CN) Loss of C2=C3 bond In_Prop Strong Electron Donor (DSSC Applications) In_Struct->In_Prop Localized Lone Pair (sp3 N)

Figure 1: The transition from Indole to Indoline involves a loss of planarity and aromaticity, fundamentally altering the electronic donor capabilities.

Part 2: Spectroscopic Characterization (The Data)[4][5][6]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing these scaffolds. The saturation of the C2-C3 bond results in a massive upfield shift (shielding) due to the loss of ring current anisotropy.

Key Diagnostic Signals (


H NMR in CDCl

):
PositionIndole (Aromatic)Indoline (Aliphatic)

(Shift)
Causality
C2-H

7.1 – 7.4 ppm (m)

3.4 – 3.6 ppm (t)
~3.8 ppm Transition from

aromatic to

aliphatic (adjacent to N).
C3-H

6.5 – 6.6 ppm (m)

3.0 – 3.2 ppm (t)
~3.5 ppm Transition from

aromatic to

aliphatic (benzylic).
N-H

8.0 – 8.5 ppm (br s)

3.5 – 4.0 ppm (br s)
~4.5 ppm Loss of aromatic delocalization makes the N-H less acidic/deshielded.

Application Note: In Indoline, the C2 and C3 protons appear as distinct triplets (


 Hz) due to vicinal coupling, whereas in Indole, C2/C3 often show smaller long-range couplings.
UV-Vis Absorbance & Fluorescence

The optical performance dictates the application. Indoles are intrinsic fluorophores; Indolines are engineered electron donors.

  • Indole: Exhibits characteristic absorption bands at 220 nm (

    
    ) and 270–290 nm  (
    
    
    
    ). The emission is highly sensitive to solvent polarity (solvatochromic), typically emitting at 330–350 nm (Tryptophan-like fluorescence).
  • Indoline: The absorption spectrum blue-shifts (hypsochromic shift) relative to the indole core due to the loss of the pyrrole conjugation. However, Indoline derivatives are superior auxochromes . When coupled with an acceptor (e.g., in D-149 dye), the indoline nitrogen pushes electrons efficiently, creating broad visible absorption (400–600 nm) not seen in simple indoles.

Performance Comparison Table:

FeatureIndole DerivativesIndoline Derivatives
Primary Absorption UV (260–290 nm)UV (240–260 nm) [Core only]
Molar Extinction (

)
Moderate (~5,000 M

cm

)
High in D-

-A systems (>50,000 M

cm

)
Quantum Yield (

)
High (0.3 – 0.6)Low (Quenched via PET/ICT)
Stokes Shift Large (~60 nm)Variable
Primary Use Biological Probes (Labeling)Solar Cells (DSSC), OLEDs

Part 3: Experimental Protocol (Synthesis Monitoring)

Scenario: You are reducing a substituted Indole to an Indoline using Sodium Cyanoborohydride (


) in Acetic Acid. You must validate the conversion.
Workflow Diagram

Experimental_Protocol Start Start: Indole Substrate (Solvent: AcOH) Reaction Add NaBH3CN (3 eq) Stir @ 15°C -> RT Start->Reaction Sampling Aliquot t=1h, t=3h Reaction->Sampling Workup Mini-Workup: Quench (NaOH) -> Extract (EtOAc) Sampling->Workup Decision TLC / LCMS Check Workup->Decision Decision->Reaction Incomplete NMR_Check Final Validation: 1H NMR Look for Triplet @ 3.0-3.6 ppm Decision->NMR_Check Complete

Figure 2: Step-by-step monitoring workflow for Indole-to-Indoline reduction.

Detailed Protocol Steps
  • Sampling: Take a 50

    
    L aliquot from the reaction mixture.
    
  • Quenching (Critical): Indoline is basic. Add the aliquot to 0.5 mL saturated aqueous NaHCO

    
     to neutralize the acetic acid. Failure to neutralize will protonate the indoline, broadening NMR signals and altering TLC Rf values.
    
  • Extraction: Extract with 0.5 mL Ethyl Acetate (EtOAc). Discard the aqueous layer.

  • TLC Visualization:

    • Stationary Phase: Silica Gel 60 F254.

    • Stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

    • Result: Indoles typically stain Pink/Purple . Indolines often stain Yellow/Orange or show reduced intensity due to the loss of the electron-rich pyrrole ring.

  • NMR Validation: Evaporate the EtOAc. Re-dissolve in CDCl

    
    .
    
    • Success Criteria: Disappearance of the singlet/multiplet at 6.5 ppm (Indole C3-H) and appearance of two coupled triplets at 3.0 ppm and 3.5 ppm.

Part 4: Performance Application Case Study

High-Performance Dyes (DSSC)

In Dye-Sensitized Solar Cells, Indoline derivatives (e.g., D149, D205) outperform Indole derivatives.

  • Mechanism: The non-planar, aliphatic amine nitrogen in Indoline has a lower ionization potential than the aromatic Indole nitrogen. This allows for easier electron injection into the semiconductor (TiO

    
    ) conduction band.
    
  • Data Support: Indoline dyes exhibit molar extinction coefficients (

    
    ) often exceeding 60,000 M
    
    
    
    cm
    
    
    in the visible region when conjugated with rhodanine acceptors, compared to <20,000 for many planar aromatic dyes.
Biological Probes

Indole derivatives (e.g., 5-hydroxyindole) remain the gold standard for intrinsic fluorescence probes in protein folding studies due to their sensitivity to the local microenvironment (polarity sensing). Indolines are generally non-fluorescent in these contexts and are used instead as "dark" quenchers.

References

  • UV-Vis & Fluorescence Properties

    • Carić, D., et al. (2004). "Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids." Biophysical Chemistry.
  • NMR Characterization Standards

    • Gutta, L. P., et al. (2012). "Comparison of 1H and 13C NMR data of indole and its regioisomer.
  • Indoline in Solar Cells (DSSC)

    • Horiuchi, T., et al. (2004). "High Efficiency of Dye-Sensitized Solar Cells Based on Metal-Free Indoline Dyes." Journal of the American Chemical Society.
    • (Context validated via search results on Indoline Dyes D102/D149).

  • Structural Geometry (Planar vs. Puckered)

    • Wikipedia Contributors. "Indole: Structure and Properties."[1][4]

Sources

Validation

A Researcher's Guide to Interpreting a Certificate of Analysis: A Comparative Look at Pentaerythrityl Tetrastearate (CAS 115-83-3)

In the realm of scientific research and pharmaceutical development, the integrity of experimental data is paramount. This begins with a thorough understanding and verification of the starting materials.

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of scientific research and pharmaceutical development, the integrity of experimental data is paramount. This begins with a thorough understanding and verification of the starting materials. The Certificate of Analysis (CoA) is a critical document that provides a detailed quality and purity assessment of a specific batch of a chemical compound.[1] This guide will provide an in-depth look at how to interpret a CoA, using Pentaerythrityl Tetrastearate (CAS 115-83-3), a common excipient in various formulations, as a case study. We will also explore a comparative analysis of two hypothetical batches of this compound to highlight the practical application of CoA interpretation in ensuring experimental consistency and reliability.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a quality control laboratory that confirms a product batch meets its specified quality standards.[1] For researchers, the CoA serves as a crucial checkpoint to verify the identity, purity, and overall quality of a chemical before its inclusion in an experiment.[2][3] Neglecting to scrutinize the CoA can lead to irreproducible results, loss of time, and wasted resources. A comprehensive CoA should ideally include the product's name and CAS number, batch/lot number, manufacturing and expiration dates, and the results of various analytical tests.[1]

Key Sections of a CoA for Pentaerythrityl Tetrastearate:

A typical CoA for Pentaerythrityl Tetrastearate would include the following sections:

Parameter Description Significance for Researchers
Identification Confirms the chemical structure of the compound.Ensures you are working with the correct molecule, preventing incorrect experimental conclusions.
Appearance Describes the physical form and color of the substance.A deviation from the expected white, waxy solid could indicate contamination or degradation.
Purity (Assay) Quantifies the percentage of the active compound in the sample.High purity (typically >95-99%) is crucial for accurate dosing and to minimize the interference of impurities in biological or chemical assays.[2]
Melting Point The temperature at which the solid transitions to a liquid.A sharp and defined melting point range is an indicator of high purity. Impurities tend to broaden and depress the melting point.
Solubility Describes the solvent(s) in which the compound is soluble.Essential for preparing stock solutions and ensuring the compound is in the correct phase for the intended application.
Residual Solvents Identifies and quantifies any solvents remaining from the manufacturing process.Residual solvents can be toxic to cells or interfere with reactions, so their levels must be below acceptable limits.
Heavy Metals Tests for the presence of heavy metals like lead, mercury, arsenic, and cadmium.Important for in vivo studies or any application where toxicity is a concern.

Comparative Analysis of Two Batches of Pentaerythrityl Tetrastearate

To illustrate the practical importance of CoA interpretation, let's consider a scenario where a researcher receives two different batches of Pentaerythrityl Tetrastearate for use in a drug formulation study.

Hypothetical CoA Data:

Parameter Batch A Specifications Batch A Results Batch B Specifications Batch B Results
Purity (HPLC) ≥ 98.0%99.2%≥ 98.0%98.1%
Melting Point 60-65 °C63-64 °C60-65 °C60-62 °C
Residual Solvents (Methanol) ≤ 3000 ppm150 ppm≤ 3000 ppm2800 ppm
Appearance White to off-white powderConformsWhite to off-white powderConforms
Interpretation and Decision-Making Workflow:

cluster_CoA CoA Review cluster_Analysis Comparative Analysis cluster_Decision Decision Batch_A Batch A CoA Purity Purity: A (99.2%) > B (98.1%) Batch_A->Purity Melting_Point Melting Point: A (tighter range) Batch_A->Melting_Point Residual_Solvents Residual Solvents: A (150 ppm) << B (2800 ppm) Batch_A->Residual_Solvents Batch_B Batch B CoA Batch_B->Purity Batch_B->Melting_Point Batch_B->Residual_Solvents Select_Batch_A Select Batch A for Critical Experiments Purity->Select_Batch_A Melting_Point->Select_Batch_A Residual_Solvents->Select_Batch_A

Caption: Workflow for comparing two batches of a compound based on their CoA.

Analysis of the Comparison:

While both batches meet the specified requirements, Batch A demonstrates superior quality. Its higher purity and significantly lower residual solvent content make it the preferred choice for sensitive applications. The higher level of residual methanol in Batch B, although within the acceptable limit, could potentially impact the formulation's stability or even introduce variability in biological assays. The tighter melting point range of Batch A further supports its higher purity. For critical experiments, a researcher should select Batch A to ensure the highest degree of consistency and minimize potential confounding variables.

Experimental Protocols for Verification

In a research setting, it is good practice to perform in-house verification of critical parameters, especially when batch-to-batch variability is suspected.

Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To independently verify the purity of Batch A and Batch B of Pentaerythrityl Tetrastearate.

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of Pentaerythrityl Tetrastearate in a suitable organic solvent (e.g., Tetrahydrofuran) at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare solutions of Batch A and Batch B at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Protocol 2: Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the chemical identity of Batch A and Batch B by comparing their infrared spectra to a reference standard.

Methodology:

  • Sample Preparation: Prepare a small amount of each sample and the reference standard for analysis using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Acquire the infrared spectrum for each sample over the range of 4000-400 cm⁻¹.

  • Analysis: Overlay the spectra of Batch A, Batch B, and the reference standard. The positions and relative intensities of the absorption bands should be consistent across all three samples, confirming the identity of the compound.[4]

Alternative to Pentaerythrityl Tetrastearate: A Comparative Overview

In some applications, researchers may consider alternatives to Pentaerythrityl Tetrastearate. A common alternative is Glyceryl Monostearate . The choice between these two would depend on the specific requirements of the formulation.

Property Pentaerythrityl Tetrastearate Glyceryl Monostearate Considerations for Selection
Melting Point ~63 °C~58 °CThe higher melting point of Pentaerythrityl Tetrastearate may be advantageous for formulations requiring greater thermal stability.
Emulsifying Properties GoodExcellentGlyceryl Monostearate is a stronger emulsifier, which may be critical for certain emulsion-based formulations.
Lubricity ExcellentGoodPentaerythrityl Tetrastearate is often preferred in applications where high lubricity is the primary requirement.
Chemical Stability HighModerateThe ester linkages in both are susceptible to hydrolysis, but Pentaerythrityl Tetrastearate's structure offers greater steric hindrance, potentially leading to better stability.
Decision Pathway for Excipient Selection:

Start Formulation Goal High_Temp High Thermal Stability Needed? Start->High_Temp Emulsion Primary Need is Emulsification? High_Temp->Emulsion No Select_PETS Select Pentaerythrityl Tetrastearate High_Temp->Select_PETS Yes Lubrication Primary Need is Lubrication? Emulsion->Lubrication No Select_GMS Select Glyceryl Monostearate Emulsion->Select_GMS Yes Lubrication->Select_PETS Yes Lubrication->Select_GMS No

Caption: Decision tree for selecting between Pentaerythrityl Tetrastearate and Glyceryl Monostearate.

Conclusion

The Certificate of Analysis is an indispensable tool for researchers, providing a wealth of information about the quality and purity of a chemical compound. A thorough and critical interpretation of the CoA is the first step in ensuring the reliability and reproducibility of experimental results. By comparing different batches of the same compound and considering viable alternatives based on their physicochemical properties, researchers can make informed decisions that enhance the scientific integrity of their work.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • Understanding COAs – MapleResearchLabs. (n.d.).
  • How to Read a Certificate of Analysis (CoA) - CK Peptides. (2026, January 3).
  • Complete Guide to Reading Chemical COAs (Certificate Analysis). (2025, November 4).
  • Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.).
  • Pentaerythrityl tetrastearate - Common Chemistry - CAS.org. (n.d.).
  • Certificates of Analysis (COA) Explained: Where to Find and How to Read Them. (2025, October 2).
  • CAS 115-83-3: Pentaerythrityl tetrastearate - CymitQuimica. (n.d.).

Sources

Comparative

identifying key impurities in commercial 1-ethyl-4-methyl-2,3-dihydro-1H-indole

Content Type: Technical Comparison & Methodological Guide Subject: CAS 86911-83-3 (1-Ethyl-4-methylindoline)[1] Executive Summary: The Purity Paradox In pharmaceutical synthesis, 1-ethyl-4-methyl-2,3-dihydro-1H-indole se...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Subject: CAS 86911-83-3 (1-Ethyl-4-methylindoline)[1]

Executive Summary: The Purity Paradox

In pharmaceutical synthesis, 1-ethyl-4-methyl-2,3-dihydro-1H-indole serves as a critical chiral scaffold and intermediate for kinase inhibitors and GPCR ligands. However, its commercial sourcing presents a unique "Purity Paradox": the very reactivity that makes it a valuable intermediate (the electron-rich indoline core) makes it susceptible to rapid oxidative degradation and alkylation artifacts.

This guide provides a comparative analysis of analytical methodologies for identifying key impurities. Unlike generic certificates of analysis (CoA), we focus on the causality of impurities and compare the performance of HPLC-UV versus GC-MS , highlighting a critical thermal artifact that often leads to false rejection of raw materials.

Impurity Origin Analysis: The "Dirty Three"

To detect impurities, one must first understand their genesis. The commercial synthesis of 1-ethyl-4-methylindoline predominantly follows the N-alkylation of 4-methylindoline . This route generates three distinct impurity classes that define the product's quality profile.

The Critical Impurities[2]
  • The Precursor (Impurity A): 4-methyl-2,3-dihydro-1H-indole.[1]

    • Origin: Incomplete alkylation.

    • Risk: Competes in subsequent coupling reactions, leading to des-ethyl drug analogues (potent impurities).

  • The Oxidized Artifact (Impurity B): 1-ethyl-4-methyl-1H-indole.

    • Origin: Spontaneous dehydrogenation (oxidation) upon exposure to air or light.

    • Risk: Aromatization kills the chirality and reactivity of the indoline core.

  • The Over-Alkylated Salt (Impurity C): 1,1-diethyl-4-methylindolinium halide.

    • Origin: Over-alkylation during synthesis.

    • Risk: Ionic contaminant that fouls non-polar extraction workups.

Visualization: Synthesis & Impurity Pathways

ImpurityPathways Start 4-Methylindoline (Precursor) Product 1-Ethyl-4-methylindoline (Target Product) Start->Product Primary Reaction ImpurityA Impurity A: Unreacted Precursor Start->ImpurityA Incomplete Rxn ImpurityC Impurity C: Quaternary Salt (Over-alkylation) Start->ImpurityC Excess Et-X Reagent Ethyl Halide (Alkylation Agent) Reagent->Product ImpurityB Impurity B: Oxidized Indole (Air/Thermal) Product->ImpurityB Oxidation (-2H)

Figure 1: Genesis of key impurities. Impurity B is both a process byproduct and a storage degradant.

Comparative Analysis: HPLC vs. GC

Selecting the right analytical tool is not about preference; it is about chemical compatibility. Below is a comparative performance evaluation of the two dominant methodologies.

The Trap: Thermal Dehydrogenation in GC

Critical Insight: While GC-MS is excellent for volatile amine analysis, 1-ethyl-4-methylindoline is thermally labile. At injector port temperatures >200°C, the indoline ring can partially dehydrogenate to the indole (Impurity B).

  • Result: GC-MS often reports falsely high levels of Impurity B, leading to the rejection of good batches.

  • Recommendation: HPLC is the "Gold Standard" for this specific molecule due to the non-destructive nature of the mobile phase.

Performance Data Comparison
FeatureMethod A: RP-HPLC (UV) Method B: GC-MS Verdict
Target Analyte 1-Ethyl-4-methylindoline1-Ethyl-4-methylindolineHPLC (No degradation)
Separation Mechanism Hydrophobicity & pKa (Ionization)Boiling Point & VolatilityHPLC (Superior Selectivity)
Impurity A Detection Excellent (Distinct pKa)GoodEqual
Impurity B (Indole) Accuracy High (Native state detection)Low (Thermal artifact risk)HPLC Wins
Impurity C (Salt) Detection Detectable (Elutes at void/early)Invisible (Non-volatile)HPLC Wins
Linearity (R²) > 0.999> 0.995HPLC
LOD (Limit of Detection) ~0.05%~0.01%GC (More sensitive)

Validated Experimental Protocol: RP-HPLC

This protocol utilizes pH-dependent selectivity . The indoline (basic, pKa ~5) is protonated and elutes earlier, while the indole impurity (neutral) is retained longer on the C18 chain, maximizing resolution (


).
Reagents & Instrumentation
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / DAD at 254 nm (aromatic max) and 280 nm .

Gradient Method
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
20.010901.0
20.19551.0
25.09551.0
Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of commercial sample in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use pure acetonitrile as the diluent; it may cause peak distortion for the early-eluting protonated amine.

  • System Suitability: Inject a standard mixture of Indoline (Product) and Indole (Impurity B).

    • Acceptance Criteria: Resolution (

      
      ) between Product and Impurity B must be > 1.5.
      
  • Data Analysis:

    • Peak 1 (RT ~6-7 min): 1-Ethyl-4-methylindoline (Main Peak).

    • Peak 2 (RT ~12-13 min): 1-Ethyl-4-methylindole (Impurity B - Neutral, strongly retained).

    • Peak 3 (RT ~4-5 min): 4-Methylindoline (Impurity A - More polar due to exposed NH).

Decision Logic for Quality Control

Use this logic flow to interpret your analytical data and make purchasing/usage decisions.

QCDecisionTree Start Analyze Sample (HPLC-UV) CheckImpurityB Impurity B (Indole) > 0.5%? Start->CheckImpurityB CheckImpurityA Impurity A (Precursor) > 0.1%? CheckImpurityB->CheckImpurityA No RejectOx REJECT BATCH (Oxidative Degradation) CheckImpurityB->RejectOx Yes RejectSyn REJECT BATCH (Poor Synthesis Control) CheckImpurityA->RejectSyn Yes (>1.0%) Pass APPROVE BATCH (Proceed to Synthesis) CheckImpurityA->Pass No (<0.1%) Warning Purify via Acid/Base Extraction CheckImpurityA->Warning Yes (0.1-1.0%)

Figure 2: QC Decision Matrix. Impurity B is a critical "kill" parameter due to its irreversibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13080895, 1-Ethyl-4-methyl-2,3-dihydroindole. Retrieved from [Link]

  • Chemical Engineering Transactions (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1H-Indole, 2,3-dihydro-4-methyl- Mass Spectrum. Retrieved from [Link]

Sources

Validation

Structural Validation of 1-Ethyl-4-Methylindoline: A Comparative Guide to COSY and HSQC

Executive Summary In the synthesis of serotonergic modulators and tricyclic drug precursors, 1-ethyl-4-methylindoline presents a specific structural validation challenge. While 1D H NMR is the standard baseline for purit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of serotonergic modulators and tricyclic drug precursors, 1-ethyl-4-methylindoline presents a specific structural validation challenge. While 1D


H NMR is the standard baseline for purity assessment, it frequently fails to provide unambiguous structural assignment due to signal overlap in the aliphatic region (2.8 – 3.5 ppm) and complex coupling in the trisubstituted aromatic ring.

This guide compares the efficacy of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) against standard 1D techniques.[1] We demonstrate that while COSY is essential for establishing spin-system connectivity, HSQC is the critical determinant for resolving the overlapping methylene signals characteristic of N-alkylated indolines.[2]

The Structural Challenge: 1-Ethyl-4-Methylindoline[2]

The molecule consists of an indoline core (2,3-dihydro-1H-indole) substituted with an ethyl group at the Nitrogen (N1) and a methyl group at Carbon 4 (C4).[2]

The "Blind Spot" in 1D NMR

In a standard 500 MHz


H NMR spectrum (CDCl

), this molecule exhibits a critical ambiguity:
  • N-Ethyl Methylene (

    
    ):  Expected quartet, 
    
    
    
    ppm.[2]
  • Indoline C2 Protons (

    
    ):  Expected triplet/multiplet, 
    
    
    
    ppm.[2]
  • Indoline C3 Protons (

    
    ):  Expected triplet/multiplet, 
    
    
    
    ppm.[2]

Problem: The N-ethyl methylene and Indoline C2 protons often co-elute or overlap significantly. Integration values becomes unreliable (e.g., a broad multiplet integrating to 4H), making it difficult to confirm if the ethyl group is successfully attached or if the ring is intact.

Comparative Analysis: COSY vs. HSQC[1][2][3]

Technique 1: H- H gCOSY (Gradient COSY)

COSY maps scalar couplings (


-coupling) between protons that are 2-3 bonds apart.[2]
  • Role in this Molecule: It separates the molecule into three isolated spin systems.[2]

    • Spin System A (Ethyl): Connects the methyl triplet (

      
       ppm) to the methylene quartet (
      
      
      
      ppm).
    • Spin System B (Heterocycle): Connects C2 protons to C3 protons.[2]

    • Spin System C (Aromatic): Connects H5, H6, and H7.

  • Limitation: If the C2 and N-ethyl methylene protons overlap perfectly in chemical shift, the cross-peaks in COSY will also overlap, leading to a crowded diagonal that is hard to interpret.

Technique 2: H- C gHSQC (Gradient HSQC)

HSQC correlates a proton to the carbon it is directly attached to (


).
  • Role in this Molecule: It exploits the Carbon dimension to resolve proton overlap.[2][3]

    • Indoline C2 Carbon:

      
       ppm (Deshielded by Ring/N).[2]
      
    • Ethyl Methylene Carbon:

      
       ppm (Aliphatic chain).[2]
      
  • The "Product" Advantage: Even if the protons appear at the exact same ppm in the

    
    H dimension, they will be separated by 
    
    
    
    ppm in the
    
    
    C dimension, providing unambiguous assignment.

Experimental Protocols

Protocol A: Gradient COSY (gCOSY)
  • Sample Prep: Dissolve 10-15 mg of 1-ethyl-4-methylindoline in 0.6 mL CDCl

    
    . Filter to remove particulates (essential for 2D quality).
    
  • Pulse Sequence: cosygpqf (Magnitude mode with gradient pulses).

  • Parameters:

    • Spectral Width: 10-12 ppm (both dimensions).[2]

    • Relaxation Delay (D1): 1.5 s.[2]

    • Scans (NS): 4 to 8 (sufficient for >10 mg).

    • Matrix: 2048 (

      
      ) x 256 (
      
      
      
      ).
  • Processing: Symmetrization is permitted only after confirming no artifacts are present. Use a sine-bell squared window function.

Protocol B: Multiplicity-Edited gHSQC
  • Why Edited? This variation phases CH and CH

    
     peaks positive (red) and CH
    
    
    
    peaks negative (blue). This is vital for distinguishing the Indoline C2 (CH
    
    
    ) from potential impurities.
  • Pulse Sequence: hsqcedetgp (Phase-sensitive with gradients).[2]

  • Parameters:

    • coupling constant (

      
      ): Set to 145 Hz (standard for aliphatic/aromatic mix).
      
    • Scans (NS): 8 to 16.[2]

    • Increments (

      
      ): 256.[2]
      
  • Processing: Linear prediction in

    
     can improve resolution.
    

Visualizing the Logic: Structural Assignment Workflow

The following diagram illustrates the logical flow of assigning the structure using the combined data.

G Sample Unknown Sample (Suspected 1-ethyl-4-methylindoline) NMR_1D 1D 1H NMR Spectrum (Identify Overlap Region 2.8-3.5 ppm) Sample->NMR_1D COSY_Exp Experiment: gCOSY (Define Spin Systems) NMR_1D->COSY_Exp Ambiguous Aliphatic Region HSQC_Exp Experiment: Edited-HSQC (Resolve Carbon Connectivity) NMR_1D->HSQC_Exp Verify Carbon Count System_A Spin System A: Triplet (1.1) <-> Quartet (3.2) CONFIRMS: N-Ethyl Group COSY_Exp->System_A System_B Spin System B: Multiplet (3.3) <-> Multiplet (2.9) CONFIRMS: Indoline Ring (C2-C3) COSY_Exp->System_B Resolution HSQC Resolution: Separate overlapping protons via C2 (53ppm) vs N-Et (42ppm) HSQC_Exp->Resolution Provides 13C Shifts System_A->Resolution System_B->Resolution Final Validated Structure: 1-ethyl-4-methylindoline Resolution->Final

Figure 1: Decision tree for structural validation. Note how HSQC acts as the resolving filter for the spin systems identified by COSY.

Data Interpretation Guide

The table below summarizes the expected chemical shifts and correlations. This data serves as a reference standard for your validation.[2]

PositionGroup

H Shift (

)
Multiplicity

C Shift (

)
COSY CorrelationHSQC Phase
N-Ethyl

1.15Triplet~12.0N-Ethyl

Positive (Red)
N-Ethyl

3.15 Quartet~42.5 N-Ethyl

Negative (Blue)
Indoline 2

3.30 Multiplet~53.0 Indoline 3Negative (Blue)
Indoline 3

2.95Multiplet~28.0Indoline 2Negative (Blue)
Indoline 4

--~135.0--
C4-Methyl

2.25Singlet~18.5-Positive (Red)
Aromatic H-56.60Doublet~108.0H-6Positive (Red)
Aromatic H-67.05Triplet~127.0H-5, H-7Positive (Red)
Aromatic H-76.45Doublet~122.0H-6Positive (Red)

> Note: The bolded values highlight the region of potential overlap.[4][5] HSQC separates the N-Ethyl


 and Indoline C2 by ~10 ppm in the Carbon dimension, despite the Proton difference being only ~0.15 ppm.

Mechanistic Pathway: COSY Connectivity

To understand why COSY works for the aromatic region of this specific isomer (4-methyl), we must visualize the coupling pathway. The 4-methyl substituent blocks the standard H4-H5 coupling, creating a distinct 3-spin system (H5-H6-H7).[2]

Aromatic H5 H5 (6.6 ppm) H6 H6 (7.05 ppm) H5->H6 3J (Vicinal) Strong COSY Crosspeak H7 H7 (6.45 ppm) H5->H7 4J (Meta) Weak/No Crosspeak H6->H7 3J (Vicinal) Strong COSY Crosspeak Me4 4-Me (2.25 ppm) Me4->H5 No scalar coupling (Spatial NOE only)

Figure 2: Aromatic spin system connectivity.[2][4][6][7][8] The presence of the 4-Methyl group isolates H5 and H7 from H4, simplifying the splitting pattern to a Doublet-Triplet-Doublet system.[2]

Conclusion

For the structural validation of 1-ethyl-4-methylindoline , relying solely on 1D NMR is insufficient due to the aliphatic signal congestion between the N-ethyl group and the indoline ring.[2]

  • Use COSY to confirm the presence of the ethyl chain (triplet-quartet correlation) and the specific 4-substituted aromatic substitution pattern.

  • Use HSQC as the definitive tool to resolve the integral ambiguity in the 3.0–3.5 ppm region, leveraging the distinct

    
    C chemical shifts of the N-alkyl vs. Ring carbons.
    

This dual-method approach provides a self-validating dataset that meets the rigorous standards required for peer-reviewed publication and regulatory submission.[2]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] (Authoritative text on pulsed field gradient NMR sequences including gCOSY and gHSQC).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard reference for chemical shifts of indoline and alkyl-benzene derivatives).

  • Simpson, A. J. (2008). "HSQC: A Standard Tool for the Analysis of Complex Mixtures." Magnetic Resonance in Chemistry. (Validates the use of HSQC for resolving overlapping multiplets).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from the N-ethyl group).[2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-ethyl-4-methyl-2,3-dihydro-1H-indole

This document provides essential safety and logistical information for the handling and disposal of 1-ethyl-4-methyl-2,3-dihydro-1H-indole (CAS No. 86911-83-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 1-ethyl-4-methyl-2,3-dihydro-1H-indole (CAS No. 86911-83-3). As a substituted dihydroindole, this compound is integral to various research and development applications in medicinal chemistry and synthetic organic chemistry.[1] Adherence to the following protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Analysis: An Evidence-Based Approach

A comprehensive, publicly available Safety Data Sheet (SDS) for 1-ethyl-4-methyl-2,3-dihydro-1H-indole is not readily accessible. Therefore, a conservative approach to handling is mandated, deriving safety protocols from the known hazards of structurally analogous indole compounds. Indole derivatives are frequently classified as irritants and can be harmful upon contact or ingestion.[2][3][4]

Anticipated Hazards Based on Analogous Compounds:

  • Skin and Eye Irritation: Many indole derivatives are classified as Category 2 skin and eye irritants, capable of causing serious irritation upon contact.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][5][7]

  • Acute Toxicity: Related compounds are often harmful if swallowed or in contact with skin.[3][4][8]

  • Environmental Hazards: Some indole compounds are noted as being very toxic to aquatic life.[3]

Given these potential risks, a multi-layered approach to personal protection is not merely recommended; it is essential. The following operational plans are designed to mitigate these hazards effectively.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 1-ethyl-4-methyl-2,3-dihydro-1H-indole.

PPE CategoryRecommended EquipmentRationale & Causality
Eye Protection Chemical safety goggles or a full-face shield.[9]Protects against accidental splashes which, based on data from analogous compounds, can cause serious eye irritation.[2][6] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[10]Prevents direct skin contact. Indole compounds can cause skin irritation and may be absorbed through the skin.[3][4] Double-gloving is recommended for extended procedures.[11][12]
Body Protection A fully-buttoned laboratory coat or a chemical-resistant gown.[10]Protects clothing and underlying skin from contamination due to spills or splashes. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[9][13]
Respiratory Protection Operations must be conducted in a certified chemical fume hood.[10][11]This primary engineering control is crucial for minimizing the inhalation of any aerosols or vapors, which are presumed to cause respiratory irritation.[5][14]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating system for safe handling, from preparation to post-procedural cleanup.

Preparation and Engineering Controls
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[2][10]

  • Prepare the Workspace: Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any potential spills.[11]

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, solvents) before introducing the target compound to the workspace.

Donning PPE

Follow a strict sequence for donning PPE to ensure complete coverage and avoid cross-contamination. This typically proceeds from body and respiratory protection to eye and hand protection.

Handling the Compound
  • Weighing: If handling a solid, weigh the compound within the fume hood to contain any dust. Use dedicated, clearly labeled weighing vessels.

  • Solution Preparation: When preparing solutions, add the 1-ethyl-4-methyl-2,3-dihydro-1H-indole to the solvent slowly to prevent splashing. Keep containers closed whenever possible.

  • Post-Handling: After the procedure, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

Doffing PPE
  • Glove Removal: The outer pair of gloves (if double-gloving) should be removed first and discarded as hazardous waste.[12]

  • Gown/Coat Removal: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Eye/Face Protection: Remove the face shield or goggles.

  • Inner Gloves: Remove the final pair of gloves, turning them inside-out during removal to contain any residual contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work.[15]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Don PPE: For small spills within a fume hood, don appropriate PPE, including double gloves and eye protection.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Below is a workflow diagram illustrating the decision-making process for a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel & Assess Scope spill->alert is_major Major Spill? (Large volume, outside hood) alert->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes is_minor Minor Spill? (Small volume, contained) is_major->is_minor No report Report Incident to Supervisor evacuate->report don_ppe Don Appropriate PPE (Double gloves, goggles, lab coat) is_minor->don_ppe Yes contain Contain & Absorb Spill (Use inert material) don_ppe->contain collect Collect Waste (Into labeled hazardous waste container) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Waste Segregation: All materials contaminated with 1-ethyl-4-methyl-2,3-dihydro-1H-indole, including the compound itself, absorbent materials from spills, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[16]

  • Container Management: Use a chemically compatible container with a secure, tight-fitting lid. Keep the container closed except when adding waste. Store it in a designated secondary containment area.[16]

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste. It is best practice to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[16]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.[17] Do not dispose of this chemical down the drain or in regular trash.[3][17]

References

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-4-methyl- (CAS 62108-16-1). Cheméo. [Link]

  • PubChemLite. 1-ethyl-4-methyl-2,3-dihydro-1h-indole. PubChemLite. [Link]

  • PubChem. 1-Methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

  • Wikipedia. Indole. Wikipedia. [Link]

  • Health.vic. Pesticide use and personal protective equipment. Victorian Government Department of Health. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]

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